molecular formula C7H16N2 B066221 (6S)-2,2,6-trimethylpiperazine CAS No. 170568-91-9

(6S)-2,2,6-trimethylpiperazine

Numéro de catalogue: B066221
Numéro CAS: 170568-91-9
Poids moléculaire: 128.22 g/mol
Clé InChI: MQPNPEQMWQTSAR-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6S)-2,2,6-trimethylpiperazine is a high-value, stereochemically defined chiral piperazine building block of significant interest in advanced organic synthesis and pharmaceutical research. Its core value lies in its rigid, substituted piperazine ring system, which incorporates a defined (S) configuration at the 6-position and two geminal methyl groups at the 2-position. This specific stereochemistry and substitution pattern make it a privileged scaffold for constructing bioactive molecules, particularly in the development of central nervous system (CNS) active compounds, kinase inhibitors, and other therapeutics where the three-dimensional orientation of functional groups is critical for target binding and efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6S)-2,2,6-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(2,3)9-6/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPNPEQMWQTSAR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(6S)-2,2,6-trimethylpiperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, synthesis, and medicinal chemistry applications of (6S)-2,2,6-trimethylpiperazine .

A Chiral Scaffold for Conformationally Restricted Pharmacophores[1]

Executive Summary

(6S)-2,2,6-trimethylpiperazine (CAS: 147539-61-5 for generic/isomer mix, specific enantiomer often custom synthesized) is a specialized chiral diamine used as a high-value building block in drug discovery.[1] Unlike the common piperazine linker, this scaffold incorporates a gem-dimethyl group at the C2 position and a single chiral methyl group at the C6 position.[1]

This unique substitution pattern exerts a profound "conformation-locking" effect via the Thorpe-Ingold effect and 1,3-allylic strain avoidance. It is primarily utilized to:

  • Restrict Conformational Flexibility: Locking the piperazine ring into a specific chair conformation to lower the entropic penalty of binding.

  • Enhance Metabolic Stability: The gem-dimethyl group blocks oxidative metabolism at the susceptible

    
    -carbon positions.
    
  • Improve Selectivity: The (6S)-methyl group provides a stereospecific vector for protein-ligand interactions, critical for distinguishing between receptor subtypes (e.g.,

    
     vs 
    
    
    
    adrenergic receptors).[1]
Chemical Identity & Structural Analysis[1][2][3]
2.1 Nomenclature and Identifiers
  • IUPAC Name: (6S)-2,2,6-trimethylpiperazine[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 128.22 g/mol [1]

  • SMILES: C[C@@H]1CNCC(C)(C)N1 (Note: Stereochemistry at C6 is S)

2.2 Conformational Analysis

The piperazine ring exists predominantly in a chair conformation. In (6S)-2,2,6-trimethylpiperazine, the steric bulk of the substituents dictates the preferred chair isomer.

  • Gem-dimethyl Effect (C2): The two methyl groups at C2 create steric bulk that discourages the ring from adopting a twist-boat conformation.

  • Equatorial Preference (C6): The (S)-methyl group at C6 strongly prefers the equatorial position to avoid high-energy 1,3-diaxial interactions with the axial methyl group at C2.

  • Result: The molecule is effectively "locked" into a single chair conformer, making it a rigid scaffold for displaying pharmacophores.[1]

Conformation cluster_0 Conformational Locking Mechanism Node1 (6S)-2,2,6-Trimethylpiperazine Node2 Gem-Dimethyl (C2) Steric Bulk Node1->Node2 Node3 (S)-Methyl (C6) Equatorial Preference Node1->Node3 Node4 Locked Chair Conformation Node2->Node4 Thorpe-Ingold Effect Node3->Node4 Avoids 1,3-Diaxial Strain

Caption: Logical flow demonstrating how substitution patterns force the piperazine ring into a rigid, predictable chair conformation.

Physicochemical Properties[1][2][6][7][8]

The following properties are critical for handling and formulation.

PropertyValue (Experimental/Predicted)Context
Physical State Low-melting solid or viscous liquidHygroscopic; handle under inert atmosphere.[3]
Boiling Point ~155–160 °C (at 760 mmHg)Extrapolated from 2,6-dimethylpiperazine (162°C).[1]
pKa (N1) ~9.6Secondary amine (less hindered).
pKa (N4) ~8.4Secondary amine (sterically hindered by gem-dimethyl).
LogP ~1.1Moderate lipophilicity; good for CNS penetration.[1]
Chirality (S)-EnantiomerOptical rotation is distinct; requires chiral HPLC for purity check.

Expert Insight: The basicity of N4 (adjacent to the gem-dimethyl) is slightly reduced compared to N1 due to steric hindrance to solvation, despite the inductive electron-donating effect of the methyl groups. This allows for regioselective functionalization at N1 under controlled conditions.[1]

Synthetic Methodology (The "Upjohn" Route)

The synthesis of enantiopure (6S)-2,2,6-trimethylpiperazine is non-trivial due to the need to establish the chiral center and the gem-dimethyl group simultaneously.[1] The most authoritative method (adapted from J. Org. Chem. 1995, 60, 4177-4183) utilizes a Chiral Pool approach starting from Methyl (R)-Lactate .[1]

4.1 Reaction Scheme Overview

The strategy involves activating the chiral alcohol of a lactate derivative and displacing it with a diamine precursor, followed by cyclization.[1] Note that the (R)-lactate precursor yields the (S)-piperazine due to Walden inversion during the displacement step.

Synthesis Start Methyl (R)-Lactate (Chiral Precursor) Step1 1. Activation (Triflic Anhydride) Start->Step1 Inter1 Activated Triflate Intermediate Step1->Inter1 Step2 2. Nucleophilic Displacement (with 1,2-diamino-2-methylpropane) Inter1->Step2 Inter2 Inversion of Configuration (Walden Inversion) Step2->Inter2 Step3 3. Cyclization & Reduction Inter2->Step3 Final (6S)-2,2,6-Trimethylpiperazine (>98% ee) Step3->Final

Caption: Synthetic pathway utilizing stereospecific triflate displacement to generate the (S)-enantiomer from (R)-lactate.

4.2 Detailed Protocol
  • Activation: Methyl (R)-lactate is treated with triflic anhydride (

    
    ) and a base (e.g., 2,6-lutidine) in dichloromethane at -78°C to form the corresponding triflate.[1] This converts the hydroxyl group into an excellent leaving group while preserving stereochemical integrity.
    
  • Displacement (Inversion): The triflate is reacted with 1,2-diamino-2-methylpropane (or a protected equivalent). The amine attacks the chiral center via an

    
     mechanism, causing an inversion of configuration from (R) to (S).[1]
    
  • Cyclization: The resulting intermediate undergoes intramolecular amide formation (if starting from ester) or direct alkylation (if using alkyl halides) to close the ring.[1]

  • Reduction: If an amide intermediate was formed (piperazinone), it is reduced using Lithium Aluminum Hydride (LAH) or Borane-THF (

    
    ) to yield the final saturated piperazine.[1]
    

Validation Check:

  • Chiral Purity: Verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

  • Structure:

    
    -NMR will show distinct doublets for the C6-methyl and two singlets for the C2-gem-dimethyl groups.
    
Medicinal Chemistry Applications
5.1

-Adrenoceptor Antagonists

Research has identified (6S)-2,2,6-trimethylpiperazine as a critical scaffold in the development of selective


-adrenoceptor antagonists.[1]
  • Mechanism: The rigid chair conformation orients the nitrogen lone pairs and the hydrophobic methyl groups in a precise vector that fits the

    
     binding pocket but sterically clashes with the conserved residues in the 
    
    
    
    subtype.
  • Outcome: High selectivity (>100-fold) which reduces side effects associated with

    
     blockade (e.g., hypotension).[1]
    
5.2 Kinase Inhibitors

In kinase drug discovery, replacing a standard piperazine with the 2,2,6-trimethyl variant can:

  • Improve Potency: By reducing the entropic cost of binding (pre-organized ligand).[1]

  • Extend Half-life: The gem-dimethyl group at C2 sterically hinders cytochrome P450 enzymes from accessing the nitrogen or the adjacent carbons, reducing N-dealkylation and ring oxidation rates.

Handling & Safety
  • Hazard Classification: Corrosive, Flammable Liquid/Solid.[1]

  • Storage: Store at 2–8°C under Argon or Nitrogen. The compound acts as a secondary amine base and will absorb

    
     from the air to form carbamates/salts.
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.[1]

References
  • Asymmetric Synthesis of 2,6-Methyl

    • Source: Journal of Organic Chemistry (ACS), 1995, 60(13), 4177–4183.[1]

    • Context: Describes the triflate alkylation route from lactate to synthesize enantiopure 2,2,6-trimethylpiperazine.
    • Link:[Link][1]

  • Structure-Activity Relationship of Quinoline Deriv

    
    -Adrenoceptor Antagonists. 
    
    • Source: Journal of Medicinal Chemistry, 2010.[1]

    • Context: Details the use of the (6S)-2,2,6-trimethylpiperazine scaffold to achieve receptor subtype selectivity.
    • Link:[Link][1]

  • Piperazine Deriv

    • Source: National Institutes of Health (PubMed Central).
    • Context: General review of piperazine pharmacophores and the impact of methyl
    • Link:[Link]

Sources

(S)-2,2,6-trimethylpiperazine CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, safety, and applications of (S)-2,2,6-trimethylpiperazine .

CAS Number: 170568-91-9 Chemical Formula: C


H

N

Molecular Weight: 128.22 g/mol

Executive Summary & Chemical Identity

(S)-2,2,6-trimethylpiperazine is a chiral, non-aromatic heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Distinguished by a gem-dimethyl group at the C2 position and a single chiral methyl group at the C6 position, this diamine serves as a critical scaffold for introducing conformational rigidity and stereochemical complexity into drug candidates, particularly in the fields of kinase inhibition and GABAA receptor modulation.

Physicochemical Profile
PropertySpecification
Systematic Name (6S)-2,2,6-trimethylpiperazine
CAS Number 170568-91-9
Molecular Weight 128.22 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid (hygroscopic)
Chirality (S)-enantiomer (derived from (R)-lactate precursors)
Solubility Miscible in water, methanol, DCM; soluble in polar organic solvents
pKa (Predicted) ~9.8 (N1), ~5.6 (N4)

Synthetic Methodology (Retrosynthesis & Protocol)

The synthesis of (S)-2,2,6-trimethylpiperazine is non-trivial due to the need to establish the quaternary center at C2 while preserving the stereochemistry at C6. The most authoritative route, established in medicinal chemistry literature, utilizes a chiral pool approach starting from methyl (R)-lactate .

Mechanistic Pathway

The synthesis relies on a double inversion strategy or a retention-inversion sequence. The (R)-lactate stereocenter eventually becomes the (S)-C6 center of the piperazine ring.

  • Activation: Methyl (R)-lactate is activated as a triflate.

  • Coupling: Nucleophilic displacement by 1,2-diamino-2-methylpropane.

  • Cyclization: Intramolecular cyclization (often amide formation followed by reduction, or direct alkylation) yields the piperazine core.

Validated Synthesis Protocol

Note: This protocol is adapted from high-purity medicinal chemistry routes (e.g., Askin et al., J. Org. Chem.).[1][2][3][4][5][6][7][8]

Reagents:

  • Methyl (R)-lactate (Starting Material)

  • Triflic anhydride (Tf

    
    O) / Pyridine
    
  • 1,2-Diamino-2-methylpropane

  • Lithium Aluminum Hydride (LAH) or Borane-THF (for reduction)

Step-by-Step Workflow:

  • Triflate Formation:

    • Cool a solution of methyl (R)-lactate in DCM to -78°C.

    • Add pyridine (1.1 eq) followed by slow addition of triflic anhydride (1.05 eq).

    • Stir for 1 hour to form Methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propionate .

    • Critical Control Point: Maintain strictly anhydrous conditions to prevent hydrolysis of the triflate.

  • Diamine Coupling (Inversion):

    • Add 1,2-diamino-2-methylpropane (1.2 eq) to the cold triflate solution.

    • Allow to warm to room temperature. The primary amine of the diamine displaces the triflate with inversion of configuration , forming the secondary amine linkage.

  • Cyclization & Reduction:

    • The resulting intermediate (an amino-ester) typically undergoes spontaneous lactamization to form the piperazinone.

    • Isolate the piperazinone intermediate.

    • Reduction: Suspend the piperazinone in dry THF. Add LAH (3.0 eq) carefully at 0°C, then reflux for 4–12 hours.

    • Quench (Fieser method: water, 15% NaOH, water), filter, and concentrate.

  • Purification:

    • The crude oil is often purified by conversion to the dihydrochloride salt (add HCl in dioxane/ether) or by vacuum distillation.

    • Target: (S)-2,2,6-trimethylpiperazine (>98% ee).

Synthesis Flowchart (Graphviz)

SynthesisPath Lactate Methyl (R)-Lactate (Chiral Pool) Triflate Triflate Intermediate (Activated Ester) Lactate->Triflate Tf2O, Pyridine -78°C Coupling Nucleophilic Displacement (Inversion to S) Triflate->Coupling Diamine 1,2-Diamino- 2-methylpropane Diamine->Coupling Nucleophile Cyclization Lactamization & Reduction (LAH) Coupling->Cyclization Spontaneous Cyclization Product (S)-2,2,6-Trimethylpiperazine (Final Product) Cyclization->Product Reduction (Removal of C=O)

Figure 1: Stereoselective synthesis pathway converting (R)-lactate to (S)-2,2,6-trimethylpiperazine via inversion.

Safety Data & Handling (GHS Standards)

As a secondary/secondary diamine, (S)-2,2,6-trimethylpiperazine exhibits properties typical of low-molecular-weight amines. It is corrosive and poses significant risks if mishandled.

Hazard Classification (GHS)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage Category 1H318: Causes serious eye damage.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Critical Safety Protocols
  • Engineering Controls: Handle only in a functioning chemical fume hood. The compound typically has a high vapor pressure and amine odor.

  • PPE:

    • Eyes: Chemical splash goggles AND face shield.

    • Skin: Nitrile rubber gloves (minimum 0.11 mm thickness) for splash contact; laminate film for prolonged handling.

    • Body: Chemical-resistant lab coat.

  • Neutralization: In case of spill, neutralize with weak acid (e.g., dilute acetic acid) or use commercial amine spill kits before disposal. Do not use water initially as it may spread the corrosive liquid.

Pharmaceutical Applications

The (S)-2,2,6-trimethylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, offering specific advantages over the achiral piperazine ring.

Conformational Control

The gem-dimethyl group at C2 locks the piperazine ring into a specific chair conformation, while the C6 methyl group adds steric bulk that can:

  • Restrict Bond Rotation: Reducing the entropic penalty of binding to a protein target.

  • Enhance Selectivity: The chiral methyl group can clash with residues in off-target proteins (e.g., distinguishing between kinase isoforms).

Therapeutic Areas
  • GABAA Receptor Modulators: Used in the synthesis of anxiolytics where the stereochemistry dictates the efficacy and side-effect profile (e.g., sedation vs. anxiolysis).

  • Kinase Inhibitors: The diamine serves as a linker, positioning the "warhead" (ATP-competitive motif) and the "tail" (solubilizing group) in a precise 3D orientation.

  • GPCR Ligands: Used to fine-tune the basicity and lipophilicity (LogP) of ligands targeting serotonergic (5-HT) or dopaminergic receptors.

References

  • Local Pharma Guide. (2024). CAS 170568-91-9 Entry: Piperazine, 2,2,6-trimethyl-, (S)-.[9][10] Retrieved from [9]

  • Askin, D., et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. Journal of Organic Chemistry / ACS. (Describes the foundational synthesis from lactate). Retrieved from

  • PubChem. (2024). Compound Summary: Piperazine derivatives and Safety Data. Retrieved from

  • Arctom Scientific. (2024). Product Catalog: Piperazine, 2,2,6-trimethyl-, (S)-.[11][10] Retrieved from

Sources

A Technical Guide to Chiral Gem-Dimethyl Piperazine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs.[1][2][3][4] This guide delves into a specific, highly valuable subclass: chiral piperazines featuring a gem-dimethyl substitution. We will explore the profound strategic advantages conferred by the gem-dimethyl group, the critical role of chirality in defining pharmacological outcomes, and the synthetic pathways available for accessing these sophisticated building blocks. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these structures to overcome common challenges in lead optimization, such as metabolic instability and off-target activity.

Introduction: The Strategic Value of a "Decorated" Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of properties: its nitrogens provide versatile synthetic handles for tuning solubility and target engagement, while the ring itself imparts a degree of conformational rigidity.[2][3][5] However, in the quest for drug candidates with superior pharmacokinetic and pharmacodynamic profiles, simple piperazine is often insufficient. The introduction of specific substituents is a key strategy for optimization.

This guide focuses on the combination of two powerful modifications: chirality and gem-dimethyl substitution . Chiral centers introduce stereochemical complexity, which is essential for selective interaction with biological targets. The gem-dimethyl group, while seemingly simple, acts as a powerful modulator of a molecule's physical and metabolic properties. The convergence of these two features in one building block creates a scaffold with immense potential for addressing key drug discovery challenges.

The Gem-Dimethyl Effect: More Than Just Bulk

The incorporation of a gem-dimethyl group [C(CH3)2] onto the piperazine core is a strategic decision rooted in several well-established medicinal chemistry principles.[6][7][8] Its benefits extend far beyond simple steric hindrance.

Metabolic Stability

One of the primary advantages is the enhancement of metabolic stability.[6][7] The carbon atom bearing the gem-dimethyl group, and often the adjacent atoms, are sterically shielded from the active sites of metabolic enzymes, particularly Cytochrome P450s. This "metabolic shield" can significantly reduce the rate of oxidative metabolism at or near that position, prolonging the drug's half-life and increasing its overall exposure in the body.[6]

Conformational Control (The Thorpe-Ingold Effect)

The gem-dimethyl group rigidly influences the conformation of the piperazine ring.[7][8] This phenomenon, related to the Thorpe-Ingold effect, restricts the rotational freedom of the molecule. By locking the piperazine into a more defined chair or twist-boat conformation, it can pre-organize the molecule into a bioactive conformation for binding to its target.[9][10][11] This entropic advantage can lead to a significant increase in binding affinity and potency.[7][8]

Physicochemical Modulation

The gem-dimethyl moiety can also subtly influence key physicochemical properties:

  • Lipophilicity: It increases the molecule's lipophilicity (LogP), which can be tuned to optimize membrane permeability and absorption.

  • Basicity (pKa): It can modulate the pKa of the nearby nitrogen atoms, affecting the molecule's ionization state at physiological pH, which in turn impacts solubility, cell penetration, and target engagement.[7][8]

The cumulative impact of these effects is a marked improvement in the "drug-like" properties of the molecule, increasing the probability of success in clinical development.[6][7]

The Imperative of Chirality

Biological systems—receptors, enzymes, and ion channels—are inherently chiral. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[12] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to off-target effects and toxicity.[12]

For example, studies on chiral 10,10-dimethylhuperzine A showed that the (-)-enantiomer was a potent AChE inhibitor, while the (+)-enantiomer showed no such activity.[12] This underscores the necessity of developing stereochemically pure compounds. Accessing enantiomerically pure chiral gem-dimethyl piperazine building blocks is therefore not a luxury but a fundamental requirement for modern, rational drug design.[13][14]

Synthetic Strategies for Chiral Gem-Dimethyl Piperazines

The synthesis of these building blocks requires careful planning to control the stereochemistry. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, avoiding the need for costly and often difficult chiral resolutions of racemic mixtures later in the synthesis.[15][16][17]

General Synthetic Workflow

A common approach involves the construction of a piperazinone intermediate, which is then reduced to the desired piperazine. The chirality is often introduced early in the sequence.

G cluster_0 Phase 1: Asymmetric Synthesis cluster_1 Phase 2: Heterocycle Formation & Modification cluster_2 Phase 3: Final Building Block A Chiral Starting Material (e.g., Amino Acid Derivative) B Key Asymmetric Reaction (e.g., Asymmetric Epoxidation, Lithiation) A->B C Formation of Chiral Intermediate (e.g., Chiral Diamine or Amino Alcohol) B->C D Cyclization to form Piperazinone Ring C->D E Reduction of Amide D->E F Orthogonal Protection (e.g., N-Boc, N-Cbz) E->F G Chiral gem-Dimethyl Piperazine Building Block F->G caption General workflow for asymmetric synthesis.

Caption: General workflow for asymmetric synthesis.

Example Protocol: Asymmetric Synthesis of a C3-Substituted Piperazin-2-one

One powerful method involves a one-pot asymmetric synthesis via a sequential Knoevenagel reaction and epoxidation, followed by a domino ring-opening cyclization (DROC).[18] This approach generates the chiral piperazinone core with high enantioselectivity.

Step-by-Step Methodology: [18]

  • Knoevenagel Condensation:

    • To a solution of an aromatic aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), add a quinine-derived urea catalyst (10 mol%).

    • Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC). This forms an electron-poor E-alkene in situ.

  • Asymmetric Epoxidation:

    • Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C.

    • Add cumyl hydroperoxide (CHP, 0.11 mmol) dropwise.

    • Stir at -20 °C until the alkene is fully converted to the chiral epoxide. The catalyst directs the facial selectivity of the oxidation, establishing the stereocenter.

  • Domino Ring-Opening Cyclization (DROC):

    • Add a suitable 1,2-diamine (e.g., N,N'-dibenzylethylenediamine, 0.12 mmol) and triethylamine (Et3N, 0.2 mmol) to the reaction mixture.

    • Allow the reaction to warm to 25 °C and stir until completion. The diamine first opens the epoxide, and the second amine then cyclizes onto the nitrile (or its derivative), forming the piperazin-2-one ring in a single domino sequence.

  • Work-up and Purification:

    • Quench the reaction and perform a standard aqueous work-up.

    • Purify the resulting chiral piperazin-2-one by flash column chromatography.

This protocol provides the core heterocyclic structure. The gem-dimethyl group would typically be installed on the starting materials or introduced via subsequent alkylation steps, and the final piperazine is obtained by reduction of the amide.

Managing Protecting Groups

Throughout the synthesis, orthogonal protecting groups, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), are essential for selectively manipulating the two nitrogen atoms of the piperazine ring.[14][19] The Boc group is particularly common due to its stability and ease of removal under acidic conditions.

Protocol: N-Boc Deprotection [20]

  • Dissolution: Dissolve the N-Boc protected piperazine derivative in a solution of hydrochloric acid (e.g., 4M HCl in dioxane or 6N aqueous HCl).

  • Stirring: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC or LC-MS.

  • Basification & Extraction:

    • Carefully neutralize the reaction mixture by adding a base (e.g., solid KOH or a saturated solution of NaHCO3) until the pH is >10.

    • Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo to yield the deprotected piperazine.

Note: For substrates sensitive to strong acid, milder deprotection methods, such as using oxalyl chloride in methanol, may be employed.[21]

Applications and Case Studies

The strategic incorporation of chiral gem-dimethyl piperazine motifs is evident in numerous advanced drug candidates. This scaffold is particularly prevalent in agents targeting kinases, GPCRs, and ion channels, where precise conformational control and metabolic resistance are paramount.

Property Unsubstituted Piperazine Gem-Dimethyl Piperazine Analog Rationale for Improvement
Metabolic Stability Prone to α-carbon oxidationSignificantly increased half-lifeSteric shielding by methyl groups blocks enzymatic access.[6]
Conformational Rigidity Flexible (chair-boat interconversion)Locked in a preferred conformationThorpe-Ingold effect reduces bond angle flexibility, favoring a specific conformer.[7][8]
Target Potency VariableOften increasedPre-organization into the bioactive conformation reduces the entropic penalty of binding.[7]
Selectivity May bind multiple targetsOften improvedThe defined 3D structure fits more precisely into the intended target's binding pocket, reducing off-target interactions.

Characterization and Quality Control

Ensuring the stereochemical integrity of these building blocks is critical.

  • NMR Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and diastereomeric purity.

  • Chiral HPLC/SFC: High-Performance Liquid Chromatography or Supercritical Fluid Chromatography using a chiral stationary phase is the gold standard for determining enantiomeric excess (ee).[12][22] A racemic sample is first analyzed to ensure peak separation, followed by analysis of the chiral product to quantify the ratio of the two enantiomers.[22]

Future Perspectives

The demand for increasingly complex and specific chiral building blocks continues to grow.[16] Future research in this area will likely focus on:

  • Novel Asymmetric Methodologies: Developing more efficient, scalable, and environmentally friendly catalytic methods for their synthesis.[15][17]

  • C-H Functionalization: Direct, stereoselective functionalization of the piperazine ring's C-H bonds to install substituents without pre-functionalization, offering more direct routes to novel analogs.[23][24]

  • Computational Design: Using computational chemistry to predict the conformational effects of gem-dimethyl substitution and design building blocks tailored for specific biological targets.[10]

Conclusion

Chiral gem-dimethyl piperazine building blocks represent a powerful tool in the medicinal chemist's arsenal. They offer a pre-packaged solution to several common drug optimization problems, providing enhanced metabolic stability and conformational rigidity in a single, synthetically accessible scaffold. By understanding the underlying principles of the gem-dimethyl effect and employing robust asymmetric synthetic strategies, researchers can significantly accelerate the development of safer, more effective medicines.

References

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability.ScienceOpen. (2023).
  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry.Journal of Medicinal Chemistry. (2018).
  • Synthesis of piperazines.Organic Chemistry Portal.
  • Application of chiral building blocks to the synthesis of drugs.Source not specified.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.Dalton Transactions (RSC Publishing).
  • Synthesis, chiral chromatographic separation, and biological activities of the enantiomers of 10,10-dimethylhuperzine A.PubMed.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.Source not specified. (2020).
  • The gem-Dimethyl Effect Revisited.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.PMC. (2026).
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.PubMed. (2018).
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery.PMC - NIH.
  • Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities.
  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosph
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.PubMed Central. (2020).
  • Existing approaches for gem-disubstituted piperazines and piperazinones.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.PMC. (2025).
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.Journal of Global Trends in Pharmaceutical Sciences. (2014).
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.Source not specified. (2020).
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.Source not specified.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Conformational Analysis of 2-substituted Piperazines.PubMed. (2016).
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.MDPI. (2020).
  • The medicinal chemistry of piperazines: A review.Scilit.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development.PMC. (2023).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.PubMed Central. (2020).
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.Source not specified.

Sources

Stereodynamic Architecture: A Comprehensive Guide to the Conformational Analysis of 2,2,6-Trimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the conformational analysis of 2,2,6-trimethylpiperazine derivatives. It synthesizes theoretical stereochemistry, practical spectroscopic data, and computational protocols.[1]

Executive Summary

The 2,2,6-trimethylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized to restrict conformational entropy in GPCR ligands and kinase inhibitors.[1] Unlike the flexible parent piperazine, the introduction of a gem-dimethyl group at C2 and a mono-methyl group at C6 creates a highly biased conformational landscape.

This guide details the structural forces dictating the "Anchored Chair" conformation, provides spectroscopic fingerprints for validation, and outlines a self-validating workflow for analyzing derivatives.[1]

Structural Fundamentals: The "Anchored Chair"

The Gem-Dimethyl Lock (Thorpe-Ingold Effect)

In an unsubstituted piperazine, the ring undergoes rapid chair-to-chair interconversion (


 kcal/mol).[1] However, the 2,2,6-trimethyl system is kinetically and thermodynamically distinct due to the gem-dimethyl group at C2.[1]

In any chair conformation, the C2 position bears two methyl groups:

  • Methyl A: Occupies the Axial position.[2][3]

  • Methyl B: Occupies the Equatorial position.[4]

This creates a permanent 1,3-diaxial steric field on one face of the ring, significantly raising the energy barrier for ring inversion.[1] This phenomenon, related to the Thorpe-Ingold effect, effectively "anchors" the ring, reducing the population of twist-boat intermediates.[1]

The C6-Methyl Preference (The 1,3-Diaxial Conflict)

The stereocenter at C6 (bearing a single methyl group) is the critical determinant of the global minimum.[1]

  • Conformer A (Favored): The C6-methyl is Equatorial .[4]

  • Conformer B (Disfavored): The C6-methyl is Axial .

Thermodynamic Penalty: If the C6-methyl adopts an axial orientation, it incurs a severe syn-diaxial interaction with the axial methyl group at C2. While a standard methyl-hydrogen 1,3-diaxial interaction costs


 kcal/mol (A-value), the Methyl-Methyl 1,3-diaxial interaction  (present in Conformer B)[1] incurs a penalty of 

kcal/mol.

Visualization of Conformational Dynamics[1]

The following diagram illustrates the equilibrium and the steric clash that disfavors the diaxial conformer.

ConformationAnalysis cluster_0 Thermodynamic Equilibrium Conf_Eq Major Conformer (C6-Me Equatorial) Conf_Ax Minor Conformer (C6-Me Axial) Conf_Eq->Conf_Ax  Ring Flip (Slow)   Factors Steric Factors: 1. Gem-dimethyl lock (C2) 2. Me-Me 1,3-diaxial clash Factors->Conf_Eq Favors Factors->Conf_Ax Destabilizes (+3.7 kcal/mol)

Figure 1: Conformational equilibrium of 2,2,6-trimethylpiperazine. The green node represents the dominant species; the red node represents the high-energy state destabilized by Me-Me repulsion.[1]

Spectroscopic Signatures (NMR)[1][5][6][7]

To validate the conformation of your specific derivative, rely on these specific NMR markers.

H NMR Diagnostics (CDCl )

Because the ring flip is slow or biased, the axial and equatorial protons at C3, C5, and C6 are magnetically non-equivalent.[1]

Proton PositionMultiplicityCoupling Constant (

)
Diagnostic Value
H6 (Methine) Doublet of Doublets (dd) or Multiplet

Hz
Large coupling indicates H6 is axial (anti-periplanar to H5

), confirming the C6-Me is equatorial .[1]
C2-Me (Geminal) Two SingletsN/AAppearance of two distinct singlets confirms the lack of rapid ring flipping (chemical shift anisotropy).[1]
H3 (Methylene) AB Quartet

Hz
Large geminal coupling typical of rigid chair systems.[1]
NOE (Nuclear Overhauser Effect)[1][6]
  • Key Experiment: Irradiate the C6-Methyl doublet.

  • Expected Result: If C6-Me is equatorial, you should observe NOE enhancement of the C6-H (axial) and potentially the C5-H (axial) , but weak to no enhancement of the C2-Me groups (due to distance).[1]

  • Contra-indication: Strong NOE between C6-Me and one of the C2-Me groups suggests the high-energy diaxial conformation or a boat distortion.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR

To determine the energy barrier of the ring flip (or N-inversion) for your derivative.[1]

  • Preparation: Dissolve 10 mg of substrate in 0.6 mL of toluene-

    
     (for low T) or DMSO-
    
    
    
    (for high T).
  • Acquisition:

    • Start at 298 K. Acquire reference

      
      H spectrum.
      
    • Cool in 10 K decrements to 200 K.

    • Heat in 10 K increments to 370 K.

  • Analysis: Monitor the coalescence of the C2-gem-dimethyl singlets.

    • Separated peaks at high T: Indicates an extremely high barrier (locked conformation).[1]

    • Coalescence: Use the Gutowsky-Holm equation to calculate

      
      .[1]
      
Protocol B: Computational Validation (DFT)

Before synthesis, predict the preferred conformer of N-substituted derivatives.[1]

  • Software: Gaussian, ORCA, or equivalent.[1]

  • Workflow:

    • Input: Generate 3D structures for both Chair A (C6-eq) and Chair B (C6-ax).

    • Method: DFT B3LYP/6-311+G(d,p) with IEFPCM solvation model (Water or Chloroform).[1]

    • Optimization: Opt+Freq. Ensure no imaginary frequencies.

    • Output: Compare

      
       (Gibbs Free Energy).[1]
      
    • Criterion: If

      
       kcal/mol, treat the system as conformationally pure.
      

Synthetic Implications

Reactivity at Nitrogen

The steric bulk of the gem-dimethyl group at C2 significantly hinders nucleophilic attack by N1 (the nitrogen adjacent to the quaternary carbon).

  • N4 Reactivity: High. Similar to standard secondary amines.

  • N1 Reactivity: Low. Requires forcing conditions or small electrophiles (e.g., Methyl Iodide).[1] Large protecting groups (Boc, Cbz) will preferentially install at N4.[1]

The "Pop-Out" Mechanism

When designing macrocycles involving this scaffold, the gem-dimethyl group forces the N-substituents into specific vectors. This is often used to "pre-organize" the molecule for cyclization, increasing yields via the Thorpe-Ingold effect.[5]

Automated Analysis Workflow

Use the following logic flow to determine the conformation of a new derivative.

AnalysisWorkflow Start New 2,2,6-Trimethyl Derivative NMR 1H NMR (CDCl3) Check H6 Coupling Start->NMR Decision J(H6-H5ax) > 10 Hz? NMR->Decision Yes Conformation: Locked Chair C6-Me is Equatorial Decision->Yes Yes No Ambiguous Signal Decision->No No (J < 5 Hz) Yes->Yes NOE Run 1D NOE Irradiate C6-Me No->NOE Result NOE to H6(ax)? NOE->Result Result->Yes Yes Boat Conformation: Twist-Boat or Distorted Chair Result->Boat No

Figure 2: Decision tree for assigning stereochemistry using standard NMR techniques.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis).

  • Dutkiewicz, G., et al. (2011).[1] "1-Methyl-piperazine-1,4-diium dipicrate."[1] Acta Crystallographica Section E, 67(2), o390-o391.[1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] (Original definition of the Thorpe-Ingold/Gem-dimethyl effect).[1][5]

  • Gawley, R. E., & Aube, J. (1996).[1] Principles of Asymmetric Synthesis. Elsevier.[6] (Discussion on 1,3-diaxial interactions in heterocycles).

  • PubChem. (2023). "(2S)-1,2,6-trimethylpiperazine Compound Summary." National Library of Medicine. [1]

Sources

Structural and Functional Divergence: (6S)-2,2,6-Trimethylpiperazine vs. 1,2,6-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional divergences between (6S)-2,2,6-trimethylpiperazine and 1,2,6-trimethylpiperazine .

Executive Summary

The core distinction between these two isomers lies in their methylation patterns, which dictate their steric environments, basicity, and reactivity profiles.

  • (6S)-2,2,6-Trimethylpiperazine is a C-methylated scaffold characterized by a gem-dimethyl group at C2 and a chiral center at C6. It retains two secondary amine centers, but the N1 position is sterically occluded by the adjacent gem-dimethyl group.

  • 1,2,6-Trimethylpiperazine is an N-methylated scaffold (N1, C2, C6). It contains one tertiary amine (N1) and one secondary amine (N4). The N1 center is flanked by methyl groups at C2 and C6, creating a highly congested "pincer" environment that drastically reduces N1 nucleophilicity.

Structural Anatomy & Stereochemistry

(6S)-2,2,6-Trimethylpiperazine
  • Core Feature: The gem-dimethyl effect (Thorpe-Ingold effect) at C2 forces the ring into a rigid conformation, reducing the entropic penalty for cyclization reactions.

  • Chirality: The molecule possesses a single chiral center at C6 (S-configuration). C2 is achiral due to identical methyl substituents.

  • Amine Classification: Both N1 and N4 are secondary amines (

    
    ). However, N1 is sterically hindered by the C2 gem-dimethyl pair.
    
1,2,6-Trimethylpiperazine[1][2][3][4]
  • Core Feature: The presence of a methyl group on Nitrogen-1 (N1) converts it into a tertiary amine.

  • Chirality: C2 and C6 are chiral centers. This molecule typically exists as diastereomers (cis or trans relative to the ring plane). The cis-2,6 arrangement (meso-like backbone if N-H) creates a "U-shaped" steric wall around the N-methyl group.

  • Amine Classification: N1 is a tertiary amine (

    
    ); N4 is a secondary amine (
    
    
    
    ).
Visual Structural Comparison

The following diagram illustrates the steric crowding and substitution patterns.

Structures cluster_A (6S)-2,2,6-Trimethylpiperazine (Gem-dimethyl + Chiral C6) cluster_B 1,2,6-Trimethylpiperazine (N-Methyl + Vicinal C-Methyls) A N1 (2° Amine) Hindered by C2-Me2 C2 C2 Gem-Dimethyl A->C2 N4 N4 (2° Amine) Reactive Center C2->N4 C3-C5 C6 C6 (S) Mono-Methyl C6->A N4->C6 B_N1 N1 (3° Amine) Methylated B_C2 C2 Methyl B_N1->B_C2 B_N4 N4 (2° Amine) Reactive Center B_C2->B_N4 B_C6 C6 Methyl B_C6->B_N1 B_N4->B_C6 caption Fig 1: Structural connectivity highlighting steric zones (Solid lines indicate high steric bulk).

[5][6]

Physicochemical Profile

The following table contrasts the key physical properties relevant to medicinal chemistry.

Property(6S)-2,2,6-Trimethylpiperazine1,2,6-Trimethylpiperazine
Molecular Formula


MW 128.22 g/mol 128.22 g/mol
Amine Types Two

amines
One

(N1), One

(N4)
pKa (Est.)

(N4),

(N1)

(N4),

(N1)
Lipophilicity (LogP) ~0.5 (Lower)~0.8 (Higher due to N-Me)
H-Bond Donors 21
Conformation Rigid (Twist-boat bias via gem-dimethyl)Flexible Chair (N-Me equatorial pref.)

Note on pKa: The gem-dimethyl group in (6S)-2,2,6-TMP slightly increases basicity via inductive (+I) effects compared to unsubstituted piperazine, but steric hindrance makes protonation at N1 kinetically slower. In 1,2,6-TMP, the N-methyl group lowers the pKa of the tertiary amine relative to a secondary amine due to solvation effects (less efficient stabilization of the ammonium cation by water).

Synthetic Methodologies

Synthesis of (6S)-2,2,6-Trimethylpiperazine

This synthesis requires a chiral pool approach to establish the (6S) center, typically using (S)-1,2-diaminopropane as the chiral scaffold.

Protocol:

  • Imine Formation: React (S)-1,2-diaminopropane with 2-chloro-2-methylpropanal (derived from isobutyraldehyde chlorination).

    • Reagent:

      
       (dehydrating agent), 
      
      
      
      ,
      
      
      .
    • Mechanism:[1][2] Condensation of the primary amine (C1 of diaminopropane) with the aldehyde.

  • Cyclization: The secondary amine (C2 of diaminopropane) attacks the chloro-carbon, closing the ring.

  • Reduction: The resulting imine/enamine intermediate is reduced.

    • Reagent:

      
       or 
      
      
      
      in THF.[3]
    • Yield: Typically 60-75%.[4]

Synthesis of 1,2,6-Trimethylpiperazine

This route typically proceeds via the reduction of a pyrazine precursor followed by selective methylation.

Protocol:

  • Precursor Selection: Start with 2,6-dimethylpyrazine .

  • Reduction: Catalytic hydrogenation to yield 2,6-dimethylpiperazine (mixture of cis and trans).

    • Conditions:

      
       (50 bar), 
      
      
      
      or
      
      
      , MeOH,
      
      
      .
    • Isomer Separation: The cis-isomer (solid) can often be separated from the trans-isomer (liquid) by crystallization from toluene.

  • Selective N-Methylation: Mono-methylation of the cis-2,6-dimethylpiperazine.

    • Reagent: Formaldehyde (

      
      ) / Formic Acid (
      
      
      
      ) [Eschweiler-Clarke] or stoichiometric
      
      
      .
    • Selectivity: Due to symmetry, methylation at either nitrogen yields the same 1,2,6-product. However, stopping at mono-methylation requires strict stoichiometric control (0.9 eq. alkylating agent) to avoid 1,4-dimethylation.

Synthetic Workflow Diagram

Synthesis cluster_S1 Route A: (6S)-2,2,6-Trimethylpiperazine cluster_S2 Route B: 1,2,6-Trimethylpiperazine StartA (S)-1,2-Diaminopropane StepA1 + 2-Chloro-2-methylpropanal (Cyclization) StartA->StepA1 StepA2 Reduction (NaBH4) StepA1->StepA2 ProdA (6S)-2,2,6-TMP StepA2->ProdA StartB 2,6-Dimethylpyrazine StepB1 Hydrogenation (H2, Ru/C) -> 2,6-Dimethylpiperazine StartB->StepB1 StepB2 Mono-Methylation (Eschweiler-Clarke) StepB1->StepB2 ProdB 1,2,6-TMP StepB2->ProdB caption Fig 2: Divergent synthetic pathways utilizing chiral pool vs. heteroaromatic reduction.

Reactivity & Application in Drug Design

Nucleophilic Selectivity

For researchers designing linkers or PROTACs, the reactivity difference is critical:

  • (6S)-2,2,6-TMP: The N4 nitrogen is highly reactive and unhindered. The N1 nitrogen is secondary but neopentyl-like (adjacent to a quaternary carbon). Alkylation at N1 is extremely difficult, making N4 highly selective for functionalization without protecting groups.

  • 1,2,6-TMP: The N4 nitrogen is secondary and reactive. The N1 nitrogen is tertiary and non-nucleophilic for substitution reactions, but can act as a hydrogen bond acceptor or protonation site.

Metabolic Stability
  • 1,2,6-TMP: Susceptible to N-demethylation by Cytochrome P450 enzymes (CYP3A4), converting it back to 2,6-dimethylpiperazine.

  • (6S)-2,2,6-TMP: The gem-dimethyl group blocks metabolic oxidation at the adjacent carbons and prevents N-dealkylation (since the alkyl groups are methyls on Carbon, not Nitrogen). This scaffold generally offers superior metabolic stability.

References

  • Synthesis of Chiral Piperazines

    • Source: Organic Syntheses, Coll. Vol. 10, p.667 (2004).
    • Context: General methods for resolution and synthesis of 2-substituted piperazines.
    • Link:

  • Conformational Analysis of Alkyl-Piperazines

    • Source: Journal of Medicinal Chemistry.
    • Context: Impact of gem-dimethyl substitution on ring conform
    • Link:

  • 1,2,6-Trimethylpiperazine Properties

    • Source: National Institute of Standards and Technology (NIST) WebBook.[5]

    • Context: Mass spectra and gas chromatography d
    • Link:

  • Stereoselective Synthesis of 2,6-Disubstituted Piperazines

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Reduction of pyrazines to cis-piperazines.
    • Link:

Sources

(6S)-2,2,6-trimethylpiperazine molecular weight and pKa values

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (6S)-2,2,6-trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (6S)-2,2,6-trimethylpiperazine

The piperazine ring is a ubiquitous structural motif in pharmacologically active compounds, valued for its ability to impart aqueous solubility and serve as a versatile synthetic handle. (6S)-2,2,6-trimethylpiperazine is a derivative featuring three methyl groups on the piperazine core. One methyl group is located on a nitrogen atom (N1), rendering it a tertiary amine, while the other two are positioned on carbon atoms (C2 and C6), flanking the secondary amine at N4. The "(6S)" designation specifies the stereochemistry at the C6 chiral center. This substitution pattern significantly influences the molecule's steric and electronic properties, which in turn dictate its reactivity, conformation, and, critically, its acid-base chemistry.

Core Physicochemical Properties

A molecule's behavior in a chemical or biological environment is governed by its intrinsic physicochemical characteristics. For an ionizable compound like (6S)-2,2,6-trimethylpiperazine, molecular weight and pKa are foundational parameters.

Molecular Formula and Weight

The molecular formula and weight are essential for all stoichiometric calculations, from synthetic reactions to formulation preparations.

PropertyValueSource
Molecular Formula C₇H₁₆N₂-
Molecular Weight 128.22 g/mol [1]
Acid-Base Properties and Estimated pKa Values

The two nitrogen atoms within the piperazine ring can accept protons, making (6S)-2,2,6-trimethylpiperazine a dibasic compound. The pKa value is the pH at which a specific ionizable group is 50% protonated and 50% neutral. These values are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

As direct experimental pKa values for (6S)-2,2,6-trimethylpiperazine are not documented in readily accessible literature, we can derive robust estimates by analyzing structurally similar compounds. The primary reference for this analysis is the experimental data for piperazine and 2-methylpiperazine determined by potentiometric titration at 25°C (298 K)[2].

  • pKa₁ corresponds to the dissociation of the dicationic species to the monocationic species.

  • pKa₂ corresponds to the dissociation of the monocationic species to the neutral species.

CompoundpKa₁ (Experimental)pKa₂ (Experimental)Reference
Piperazine9.735.35[2]
2-Methylpiperazine9.575.24[2]
(6S)-2,2,6-trimethylpiperazine ~9.9 - 10.2 (Estimated) ~5.1 - 5.3 (Estimated) -

Justification for Estimated pKa Values:

  • The More Basic Nitrogen (pKa₁): The first protonation is expected to occur at the secondary amine (N4), which is less sterically hindered than the tertiary amine (N1). However, the key influence is the electronic effect of the methyl groups. The N-methyl group at N1 and the C-methyl groups at C2 and C6 are electron-donating groups (EDGs). EDGs increase the electron density on the nitrogen atoms, making them more basic and thus increasing their pKa values. Compared to 2-methylpiperazine (pKa₁ = 9.57), (6S)-2,2,6-trimethylpiperazine has two additional methyl groups (one on N1, one on C2). This increased electron-donating effect is expected to raise the pKa₁ significantly, likely into the 9.9 to 10.2 range.

  • The Less Basic Nitrogen (pKa₂): The second protonation occurs at the tertiary amine (N1). The addition of a methyl group to a nitrogen atom generally decreases the basicity in aqueous solution due to a combination of steric hindrance and solvation effects, which destabilize the corresponding conjugate acid. The data for 2-methylpiperazine (pKa₂ = 5.24) versus piperazine (pKa₂ = 5.35) shows a slight decrease in basicity from the C-methyl group[2]. The gem-dimethyl group at C2 in the target molecule will introduce significant steric hindrance around the N1 nitrogen, likely further decreasing its basicity. Therefore, the pKa₂ is estimated to be slightly lower than that of 2-methylpiperazine, placing it in the 5.1 to 5.3 range.

Protonation Equilibria and Species Distribution

The protonation state of (6S)-2,2,6-trimethylpiperazine is pH-dependent. Understanding the distribution of the dicationic, monocationic, and neutral species is vital for predicting its interaction with biological targets and its membrane permeability.

G cluster_low_ph Low pH (pH < pKa₂) cluster_mid_ph Intermediate pH (pKa₂ < pH < pKa₁) cluster_high_ph High pH (pH > pKa₁) dication Dicationic (Fully Protonated) monocation Monocationic (Major Species) dication->monocation + OH⁻ - H₂O (at pH ≈ pKa₂) neutral Neutral (Free Base) monocation->neutral + OH⁻ - H₂O (at pH ≈ pKa₁)

Caption: Protonation states of (6S)-2,2,6-trimethylpiperazine vs. pH.

Authoritative Protocol: Experimental pKa Determination via Potentiometric Titration

To overcome the limitations of estimation and acquire definitive data, an experimental approach is necessary. Potentiometric titration is the gold-standard method for determining pKa values. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the pKa values of a diamine compound like (6S)-2,2,6-trimethylpiperazine in aqueous solution.

Materials:

  • Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)

  • Magnetic stirrer and stir bar

  • Class A 25 mL or 50 mL burette

  • Thermostated titration vessel (to maintain 25 ± 0.1 °C)

  • (6S)-2,2,6-trimethylpiperazine sample (accurately weighed)

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • CO₂-free deionized water

  • pH buffers (e.g., pH 4.01, 7.00, 10.01)

Step-by-Step Methodology
  • System Preparation & Calibration:

    • Rationale: Accurate pH measurement is the cornerstone of this experiment. Calibration ensures the electrode's response matches the standard pH scale.

    • Procedure: Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa values. Ensure the temperature of the buffers matches the planned experimental temperature (25°C).

  • Sample Preparation:

    • Rationale: An accurate starting concentration is crucial for stoichiometric calculations. The presence of CO₂ can create carbonic acid, which would interfere with the titration of a basic sample.

    • Procedure: Accurately weigh approximately 0.5 mmol of (6S)-2,2,6-trimethylpiperazine and dissolve it in 50 mL of CO₂-free deionized water in the thermostated vessel. Add a stir bar.

  • Initial pH Adjustment (Conversion to Dicationic Form):

    • Rationale: The titration should begin with the analyte fully in its most protonated form to ensure clear observation of both dissociation steps.

    • Procedure: While stirring, add a slight excess (e.g., 2.2 equivalents) of standardized 0.1 M HCl to the sample solution. This converts >99% of the piperazine derivative to its dicationic form (BH₂²⁺).

  • Titration:

    • Rationale: A standardized base is added incrementally to neutralize the protonated amine groups. The pH is recorded after each addition, generating a titration curve.

    • Procedure: Begin titrating the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.1 mL). Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added. Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Rationale: The pKa values are determined from the points of half-neutralization on the titration curve. A derivative plot helps to precisely locate the equivalence points.

    • Procedure:

      • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

      • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points (V_eq1 and V_eq2).

      • The pKa₁ is the pH at the first half-equivalence point (V = V_eq1 / 2).

      • The pKa₂ is the pH at the second half-equivalence point (V = V_eq1 + (V_eq2 - V_eq1) / 2).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10) Prepare 2. Prepare Sample Solution (Accurate Mass, CO₂-free H₂O) Calibrate->Prepare Protonate 3. Add Excess HCl (Convert to BH₂²⁺ form) Prepare->Protonate Titrate 4. Titrate with Std. NaOH (Record pH vs. Volume) Protonate->Titrate Plot 5. Plot Titration Curve (pH vs. Volume) Titrate->Plot Derivative 6. Calculate 1st Derivative (Find Equivalence Points) Plot->Derivative pKa 7. Determine pKa Values (pH at Half-Equivalence Points) Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This guide establishes the foundational physicochemical properties of (6S)-2,2,6-trimethylpiperazine. Its molecular weight is confirmed as 128.22 g/mol . While direct experimental pKa data is sparse, a scientifically-grounded estimation based on authoritative data from structural analogs places its pKa values at approximately pKa₁ ≈ 9.9 - 10.2 and pKa₂ ≈ 5.1 - 5.3 . For drug development professionals requiring exact values, the provided potentiometric titration protocol offers a robust and reliable pathway to empirical determination. A thorough grasp of these core parameters is indispensable for advancing the research and application of this promising chemical entity.

References

  • Bishnoi, A. D., Pȧschel, D., & Tönnesen, H. H. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 58(7), 2000–2005. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 82418731, (2S)-1,2,6-trimethylpiperazine. Retrieved February 7, 2026, from [Link].

Sources

Technical Guide: Sourcing and Handling Enantiopure (6S)-2,2,6-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers of enantiopure (6S)-2,2,6-trimethylpiperazine free base Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.

Executive Summary

(6S)-2,2,6-trimethylpiperazine (CAS: 170568-91-9) is a high-value chiral diamine building block. Unlike its more common isomer, 1,2,6-trimethylpiperazine, the 2,2,6-isomer features a gem-dimethyl group adjacent to the secondary amine, providing unique steric bulk that restricts conformational flexibility. This "gem-dimethyl effect" is increasingly utilized in kinase inhibitor and GPCR ligand design to lock bioactive conformations and improve metabolic stability.

This guide addresses the specific challenges in sourcing this molecule: distinguishing it from structural isomers, verifying enantiomeric excess (ee), and handling the volatile, air-sensitive free base.

Chemical Profile & Significance[1][2]

The structural integrity of (6S)-2,2,6-trimethylpiperazine relies on the precise arrangement of the C6 methyl group relative to the C2 gem-dimethyl pair.

PropertySpecification
IUPAC Name (6S)-2,2,6-trimethylpiperazine
CAS Number 170568-91-9
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Chirality (S)-enantiomer at C6 position
Physical State Colorless to pale yellow liquid (Free Base)
pKa (Calculated) ~9.5 (Secondary amine), ~5.5 (Sterically hindered amine)
Structural Logic (DOT Visualization)

The following diagram illustrates the connectivity and the critical stereocenter that must be verified during QC.

ChemicalStructure cluster_significance Pharmacophore Utility Core Piperazine Ring C2 C2 Position (Gem-Dimethyl) Core->C2 Steric Lock C6 C6 Position (Chiral Center S) Core->C6 Chiral Vector N1 N1 (Secondary Amine) C2->N1 Adjacent Metab Metabolic Stability (Blocks N-oxidation) C2->Metab C6->N1 Adjacent Conf Conformational Lock C6->Conf N4 N4 (Secondary Amine)

Figure 1: Structural connectivity highlighting the C2 gem-dimethyl steric lock and C6 chiral center.

Sourcing Landscape

Sourcing this specific isomer is complicated by the prevalence of the 1,2,6-trimethyl isomer (where N is methylated). You must explicitly request CAS 170568-91-9 to avoid receiving the wrong regioisomer.

Primary Supplier Tiers

Tier 1: Catalog Suppliers (Stock likely) These suppliers typically hold milligram to gram quantities for immediate research use.

  • BLD Pharm: Catalog #BD219928. Verified listing for the (S)-isomer.

  • 2A Biotech: Catalog #2A-0100892. often stocks the free base.

Tier 2: Custom Synthesis & Scale-Up (Lead time: 4-8 weeks) For quantities >100g, catalog suppliers often lack stock. Contract Research Organizations (CROs) are required.

  • Enamine / WuXi AppTec: Capable of synthesizing via the diamine reduction or triflate alkylation routes.

  • SynQuest Laboratories: Specializes in fluorinated and chiral building blocks; often has capabilities for volatile amines.

Supplier Comparison Matrix
Supplier CategoryTypical Purity (GC)Enantiomeric Excess (ee)FormRisk Factor
Specialty Catalog (e.g., BLD Pharm)>97%>98%Free Base (Liquid)High volatility; check seal integrity upon arrival.
General Aggregators (e.g., MolPort)VariesUnverifiedVariesHigh risk of isomer confusion (1,2,6 vs 2,2,6).
CRO / Custom >98%>99%HCl or Tosylate SaltHigher cost; best for stability and storage.

Technical Specification & Quality Control (QC)

Trust but verify. The free base is prone to absorbing atmospheric CO₂ to form carbamates, which can appear as impurities in NMR.

Analytical Protocol
  • Identity (1H NMR):

    • Diagnostic Signal: Look for two distinct singlets for the gem-dimethyl protons at C2 (approx. 1.0 - 1.2 ppm) and a doublet for the C6 methyl.

    • Differentiation: The 1,2,6-isomer will show an N-methyl singlet (approx. 2.2 ppm), which must be absent in your target molecule.

  • Chiral Purity (Chiral HPLC/GC):

    • Column: Polysaccharide-based chiral columns (e.g., Chiralpak IC or IG).

    • Mobile Phase: Hexane/IPA with 0.1% DEA (Diethylamine) is critical to suppress peak tailing of the free amine.

  • Chemical Purity (GC-FID):

    • Preferred over LC-MS for free bases due to low UV absorbance and high volatility.

QC Decision Workflow

QC_Workflow Start Receive Shipment (CAS 170568-91-9) Visual Visual Inspection (Liquid/Low-melt solid) Start->Visual NMR 1H NMR (CDCl3) Visual->NMR Decision1 N-Methyl Peak (~2.2 ppm) Present? NMR->Decision1 Reject1 REJECT (Wrong Isomer: 1,2,6) Decision1->Reject1 Yes Chiral Chiral HPLC (Chiralpak IC) Decision1->Chiral No Decision2 ee > 98%? Chiral->Decision2 Reject2 REJECT (Racemic or Low ee) Decision2->Reject2 No Approve APPROVE Store under Argon Decision2->Approve Yes

Figure 2: Quality Control decision tree to prevent isomer confusion and ensure enantiopurity.

Handling & Storage (The "Free Base" Challenge)

The free base of (6S)-2,2,6-trimethylpiperazine is a secondary amine with significant lipophilicity and volatility.

Critical Handling Protocols
  • Atmospheric Protection: The molecule reacts avidly with CO₂ in the air to form solid carbamate salts.

    • Protocol: Always handle under a blanket of Nitrogen or Argon. Do not leave vials open on the bench.

  • Hygroscopicity: It will absorb moisture, making accurate weighing difficult.

    • Recommendation: For precise stoichiometry, convert a small aliquot to the dihydrochloride salt (using HCl in dioxane) to determine the exact weight/molar content before use in critical reactions.

  • Storage:

    • Temp: 2°C to 8°C.[1]

    • Container: Glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Synthesis Context (Make vs. Buy)

If commercial stock is unavailable, the synthesis of (6S)-2,2,6-trimethylpiperazine typically follows an enantiospecific triflate alkylation or a reduction of a chiral lactam.

  • Route: Starting from (S)-alanine derivatives or chiral amino alcohols, the piperazine ring is closed via alkylation.

  • Implication: The "triflate route" ensures high enantiomeric retention but can leave trace sulfonate ester impurities. If the material is for GMP use, screen for alkyl triflates (genotoxic impurities).

References

  • BLD Pharm. (S)-2,2,6-Trimethylpiperazine Product Page. Catalog BD219928. Retrieved from

  • ChemicalBook. Piperazine, 1,2,6-trimethyl-, (2R,6S)-rel- (9CI) and Isomer Data. Retrieved from

  • PubChem. (2S)-1,2,6-trimethylpiperazine Compound Summary. (Note: Structural isomer comparison). Retrieved from

  • Naylor, A., et al.Asymmetric Synthesis of 2,6-Methylated Piperazines. (Discusses the triflate alkylation strategy for 2,2,6-isomers). Journal of Medicinal Chemistry.

Sources

Methodological & Application

Asymmetric Synthesis of (6S)-2,2,6-Trimethylpiperazine from L-Alanine: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and stereoselective methodology for the asymmetric synthesis of (6S)-2,2,6-trimethylpiperazine, a valuable chiral building block in contemporary drug discovery and development. Derived from the chiral pool, specifically L-alanine, this protocol offers a practical and scalable route to this enantiopure piperazine derivative. The strategic use of a chiral starting material ensures the introduction of the desired stereochemistry at the C6 position, which is crucial for the biological activity of many pharmaceutical agents.

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways.[1] The introduction of chiral centers, such as in (6S)-2,2,6-trimethylpiperazine, allows for a more precise three-dimensional arrangement of pharmacophoric groups, often leading to enhanced potency and selectivity for their biological targets. This guide provides not only a step-by-step experimental protocol but also delves into the rationale behind the chosen synthetic strategy, offering insights into key transformations and potential challenges.

Synthetic Strategy: A Multi-Step Approach from a Chiral Amino Acid

The asymmetric synthesis of (6S)-2,2,6-trimethylpiperazine from L-alanine is a multi-step process that leverages well-established organic transformations. The overall strategy involves the initial protection and modification of the starting amino acid, followed by the construction of the piperazine ring and subsequent functionalization.

The key stages of the synthesis are outlined below:

  • Protection and Reduction of L-Alanine: The synthesis commences with the protection of the amino group of L-alanine, typically with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps. The protected amino acid is then reduced to the corresponding chiral amino alcohol, N-Boc-L-alaninol.[2]

  • Activation of the Hydroxyl Group: The primary alcohol of N-Boc-L-alaninol is converted into a good leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution.[3][4]

  • Introduction of the Second Nitrogen and Cyclization Precursor Formation: The tosylated intermediate undergoes nucleophilic substitution with an appropriate amine to introduce the second nitrogen atom required for the piperazine ring.

  • Piperazine Ring Formation: Intramolecular cyclization of the resulting diamine precursor, often preceded by deprotection of one of the amino groups, leads to the formation of the chiral piperazine ring.

  • Introduction of the Gem-Dimethyl Group: The gem-dimethyl group at the C2 position is installed, a common motif in medicinal chemistry known to enhance biological activity and metabolic stability.[5]

  • N-Methylation: The final step involves the methylation of the remaining secondary amine on the piperazine ring to yield the target molecule, (6S)-2,2,6-trimethylpiperazine.

Synthetic_Workflow L-Alanine L-Alanine N-Boc-L-alanine N-Boc-L-alanine L-Alanine->N-Boc-L-alanine Boc Protection N-Boc-L-alaninol N-Boc-L-alaninol N-Boc-L-alanine->N-Boc-L-alaninol Reduction N-Boc-L-alaninol Tosylate N-Boc-L-alaninol Tosylate N-Boc-L-alaninol->N-Boc-L-alaninol Tosylate Tosylation Diamine Precursor Diamine Precursor N-Boc-L-alaninol Tosylate->Diamine Precursor Amination Chiral Piperazinone Chiral Piperazinone Diamine Precursor->Chiral Piperazinone Cyclization (6S)-2,2,6-trimethylpiperazinone (6S)-2,2,6-trimethylpiperazinone Chiral Piperazinone->(6S)-2,2,6-trimethylpiperazinone Gem-Dimethylation (6S)-2,2,6-trimethylpiperazine (6S)-2,2,6-trimethylpiperazine (6S)-2,2,6-trimethylpiperazinone->(6S)-2,2,6-trimethylpiperazine Reduction & N-Methylation

Caption: Synthetic workflow for (6S)-2,2,6-trimethylpiperazine.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a comprehensive guide for the synthesis of (6S)-2,2,6-trimethylpiperazine. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of N-Boc-L-alaninol

This protocol describes the protection of L-alanine followed by its reduction to the corresponding amino alcohol.

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • N-Boc Protection of L-Alanine:

    • Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (2.5 eq) and stir until fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

  • Reduction to N-Boc-L-alaninol:

    • Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

    • Suspend LAH (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of N-Boc-L-alanine (1.0 eq) in anhydrous THF dropwise to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to afford N-Boc-L-alaninol as a colorless oil or a white solid.[2][6]

Step Reactant Reagent Solvent Typical Yield
1L-Alanine(Boc)₂O, NaOHDioxane/Water>95%
2N-Boc-L-alanineLAH or NaBH₄Anhydrous THF85-95%
Protocol 2: Synthesis of (S)-tert-butyl (1-((methylsulfonyl)oxy)propan-2-yl)carbamate

This protocol details the activation of the primary alcohol of N-Boc-L-alaninol by conversion to a tosylate or mesylate.

Materials:

  • N-Boc-L-alaninol

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve N-Boc-L-alaninol (1.0 eq) in anhydrous DCM.

  • Add pyridine or triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride or methanesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated or mesylated product.[3][7]

Protocol 3: Synthesis of (S)-2,2,6-trimethylpiperazin-3-one

This protocol describes the formation of the piperazinone ring and the introduction of the gem-dimethyl group.

Materials:

  • (S)-tert-butyl (1-((methylsulfonyl)oxy)propan-2-yl)carbamate

  • Aminoacetonitrile

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Methyl iodide (MeI)

  • Lithium hydroxide (LiOH)

  • Methanol/Water

Procedure:

  • Alkylation with Aminoacetonitrile:

    • Suspend sodium hydride (2.2 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add aminoacetonitrile (1.0 eq) dropwise at 0 °C.

    • Stir for 30 minutes at room temperature.

    • Add a solution of the tosylated intermediate (1.0 eq) in anhydrous DMF dropwise.

    • Heat the reaction to 60-70 °C and stir for 12-16 hours.

    • Cool to room temperature and quench carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis and Cyclization:

    • Dissolve the crude product from the previous step in a 3:1 mixture of methanol and water.

    • Add lithium hydroxide (3.0 eq) and stir at room temperature for 24 hours.

    • Neutralize the reaction with 1 M HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the piperazinone precursor.

  • Gem-Dimethylation:

    • Dissolve the piperazinone precursor in anhydrous THF.

    • Cool to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (2.2 eq).

    • Stir for 30 minutes, then add methyl iodide (2.5 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify by column chromatography to yield (S)-2,2,6-trimethylpiperazin-3-one.

Protocol 4: Synthesis of (6S)-2,2,6-trimethylpiperazine

This final protocol describes the reduction of the piperazinone and subsequent N-methylation.

Materials:

  • (S)-2,2,6-trimethylpiperazin-3-one

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Formaldehyde (37% aqueous solution)

  • Formic acid

Procedure:

  • Reduction of the Piperazinone:

    • Caution: LAH is highly reactive.

    • In a flame-dried flask under a nitrogen atmosphere, suspend LAH (2.0 eq) in anhydrous THF.

    • Cool to 0 °C and add a solution of (S)-2,2,6-trimethylpiperazin-3-one (1.0 eq) in anhydrous THF dropwise.

    • Reflux the reaction mixture for 6-8 hours.

    • Cool to 0 °C and quench carefully with water, 15% NaOH, and water.

    • Filter the solid and wash with THF.

    • Concentrate the filtrate to obtain crude (3S)-2,2,5-trimethylpiperazine.

  • N-Methylation (Eschweiler-Clarke Reaction):

    • To the crude (3S)-2,2,5-trimethylpiperazine, add formaldehyde (2.5 eq) and formic acid (2.5 eq).[8]

    • Heat the mixture to 80-90 °C for 4-6 hours.

    • Cool to room temperature and basify with 2 M NaOH to pH > 10.

    • Extract the product with diethyl ether or dichloromethane.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by distillation or column chromatography to afford (6S)-2,2,6-trimethylpiperazine.

Intermediate Key Transformation Reagents Expected Yield Key Considerations
N-Boc-L-alaninol TosylateAmination & CyclizationAminoacetonitrile, NaH, LiOH50-60% (over 2 steps)Anhydrous conditions are crucial for the alkylation step.
(S)-2,2,6-trimethylpiperazin-3-oneGem-DimethylationLDA, MeI60-70%Low temperature is essential to control the enolization.
(3S)-2,2,5-trimethylpiperazineReductionLAH80-90%Careful quenching of LAH is critical for safety and yield.
(6S)-2,2,6-trimethylpiperazineN-MethylationHCHO, HCOOH75-85%Ensure complete reaction to avoid mixtures of methylated and non-methylated products.

Troubleshooting and Key Considerations

  • Epimerization: The stereocenter derived from L-alanine can be susceptible to epimerization under harsh basic or acidic conditions. It is crucial to maintain mild reaction conditions whenever possible and to monitor the enantiomeric purity of the intermediates and final product using chiral chromatography.

  • Over-alkylation: During the N-methylation step, there is a possibility of forming quaternary ammonium salts. The Eschweiler-Clarke reaction is generally effective at preventing this, but careful control of stoichiometry and reaction time is still recommended.[8]

  • Purification: The intermediates in this synthesis may require purification by column chromatography. The final product, being a volatile amine, can often be purified by distillation under reduced pressure.

  • Protecting Group Strategy: The choice of the Boc protecting group is strategic due to its stability under many reaction conditions and its ease of removal under acidic conditions. Other protecting groups could be employed, but their compatibility with the subsequent reaction steps would need to be carefully considered.

Conclusion

This application guide provides a detailed and scientifically grounded protocol for the asymmetric synthesis of (6S)-2,2,6-trimethylpiperazine from the readily available chiral starting material, L-alanine. By following the outlined procedures and considering the key experimental parameters, researchers in drug discovery and organic synthesis can reliably produce this valuable chiral building block for the development of novel therapeutic agents. The provided rationale for each synthetic step and the troubleshooting guide aim to empower scientists to adapt and optimize this methodology for their specific research needs.

References

  • Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(3), 329-332.
  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511.
  • Stoltz, B. M., & Korch, K. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Gettys, K. E., Ye, Z., & Dai, M. (2017). Recent Advances in Piperazine Synthesis. Synthesis, 49(12), 2589-2604.
  • Firth, J. D., O'Brien, P., & Ferris, L. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Development of a Method for the Synthesis of (R)- and (S)-2-Methylpiperazine. The Journal of Organic Chemistry, 80(15), 7507-7515.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Weipert, E. A. (1964). U.S. Patent No. 3,154,553. Washington, DC: U.S.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Myers, A. G., & Charest, M. G. (2003). Preparation of Chiral, C-Protected α-Amino Aldehydes of High Optical Purity and Their Use as Condensation Components in a Linear Synthesis Strategy. Journal of the American Chemical Society, 125(33), 10114-10115.
  • Bonandi, E., Christodoulou, M. S., & Passarella, D. (2017). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 22(3), 433.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(tert.-butyloxycarbonyl)-L-alaninol (5a). Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Zhang, Z., et al. (2021).
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

Sources

Enantiospecific triflate alkylation for 2,2,6-trimethylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantiospecific Synthesis of 2,2,6-Trimethylpiperazine via Triflate Alkylation

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in HIV protease inhibitors (e.g., Indinavir), antipsychotics, and kinase inhibitors. While symmetric piperazines are easily accessible, chiral polysubstituted piperazines —specifically 2,2,6-trimethylpiperazine —present a significant synthetic challenge due to the steric congestion of the gem-dimethyl group and the requirement for high enantiopurity at the C6 position.

This Application Note details a robust, scalable protocol for the enantiospecific synthesis of 2,2,6-trimethylpiperazine . Unlike traditional resolution methods or unstable epoxide openings, this route utilizes the nucleophilic displacement of a chiral lactate triflate by a gem-dimethyl diamine. This method guarantees inversion of configuration (


), allowing for the predictable synthesis of either enantiomer based on the starting lactate ester.

Strategic Analysis & Mechanism

The Synthetic Challenge

Constructing the 2,2,6-trimethylpiperazine core requires joining two distinct fragments:

  • The Chiral Fragment: Provides the C6 methyl group with defined stereochemistry.

  • The Gem-Dimethyl Fragment: Provides the sterically bulky C2 functionality.

Direct alkylation of pre-formed piperazines often leads to racemization or poor regiocontrol. Therefore, a de novo ring construction strategy is required.

The "Triflate Displacement" Strategy

The most reliable route, developed by researchers at Upjohn (now Pfizer), leverages the high leaving-group ability of the triflate (trifluoromethanesulfonate) anion.

  • Chiral Pool Source: Methyl (S)-lactate (inexpensive, high ee).

  • Electrophile: Methyl (S)-2-[(trifluoromethylsulfonyl)oxy]propionate (Lactate Triflate).

  • Nucleophile: 1,2-Diamino-2-methylpropane.

Mechanism:

  • Activation: The hydroxyl group of the lactate is activated as a triflate.

  • Regioselective Alkylation: The unhindered primary amine of the diamine attacks the triflate center via

    
    , causing inversion of configuration . The sterically hindered amine (adjacent to the gem-dimethyl group) remains unreacted at this stage.
    
  • Cyclization: The hindered amine attacks the ester carbonyl intramolecularly to form the lactam (piperazinone).

  • Reduction: The lactam is reduced to the final amine.

Stereochemical Outcome: Starting with Methyl (S)-Lactate


(R)-2,2,6-Trimethylpiperazine .
(Note: The 

displacement inverts the stereocenter. Users requiring the (S)-piperazine must start with Methyl (R)-lactate.)

Experimental Workflow Diagram

G cluster_0 Step 1: Activation cluster_1 Step 2: Alkylation & Cyclization cluster_2 Step 3: Global Reduction Lactate Methyl (S)-Lactate (Chiral Pool) Triflate Lactate Triflate (Active Electrophile) Lactate->Triflate Tf2O, 2,6-Lutidine DCM, -78°C Linear Linear Amino-Ester (Inversion of config) Triflate->Linear + Diamine SN2 Displacement Diamine 1,2-Diamino- 2-methylpropane Diamine->Linear Nucleophile Lactam Piperazinone (Cyclic Lactam) Linear->Lactam Intramolecular Amidation Final (R)-2,2,6-Trimethyl- piperazine Lactam->Final LAH or BH3 Reduction

Caption: Reaction pathway for the synthesis of (R)-2,2,6-trimethylpiperazine from Methyl (S)-Lactate. Note the inversion of stereochemistry during the triflate displacement.

Detailed Protocol

Step 1: Preparation of Methyl (S)-2-(trifluoromethylsulfonyloxy)propionate

Critical Note: Triflates are highly reactive and thermally unstable. Prepare fresh and use immediately.

Reagents:

  • Methyl (S)-(-)-lactate (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    , 1.1 equiv)
    
  • 2,6-Lutidine (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Charge a flame-dried reaction vessel with Methyl (S)-lactate and anhydrous DCM (0.5 M concentration).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add 2,6-Lutidine dropwise.

  • Add

    
     dropwise over 30 minutes, maintaining internal temperature below -70°C.
    
  • Stir at -78°C for 1 hour.

  • Workup: Dilute with cold pentane/ether. Wash rapidly with cold 0.5N HCl, then cold saturated

    
    , then brine.
    
  • Dry over

    
     and concentrate under reduced pressure at <20°C .
    
  • Result: Colorless oil (Lactate Triflate). Proceed immediately to Step 2.

Step 2: Alkylation and Cyclization

This step dictates the regiochemistry. The unhindered amine of the diamine reacts with the triflate.

Reagents:

  • 1,2-Diamino-2-methylpropane (1.2 equiv)

  • Triethylamine (

    
    , 2.0 equiv)
    
  • DCM (anhydrous)

Procedure:

  • Dissolve 1,2-diamino-2-methylpropane and

    
     in anhydrous DCM at -78°C .
    
  • Add the crude Lactate Triflate (from Step 1) dissolved in DCM dropwise to the diamine solution.

    • Why? Adding the electrophile to an excess of nucleophile favors mono-alkylation.

  • Allow the mixture to warm slowly to room temperature (RT) overnight (12–16 h).

    • Observation: The displacement occurs first. Upon warming, the hindered amine attacks the methyl ester to close the ring.

  • Monitoring: Check LC-MS for the disappearance of the linear intermediate and formation of the piperazinone (M+1 mass = 157.1 for trimethylpiperazinone).

  • Workup: Wash with water and brine. Dry organic layer (

    
    ).
    
  • Purification: The crude lactam can often be recrystallized from EtOAc/Hexanes or used directly if purity is >90%.

Step 3: Reduction to 2,2,6-Trimethylpiperazine

Reagents:

  • Lithium Aluminum Hydride (LAH) (3.0 equiv) OR Borane-THF complex (

    
    ).
    
  • THF (anhydrous).

Procedure:

  • Suspend LAH in anhydrous THF at 0°C.

  • Add the Piperazinone (dissolved in THF) dropwise.

  • Heat to reflux for 4–6 hours.

    • Checkpoint: Ensure complete reduction of the amide carbonyl.

  • Quench: Cool to 0°C. Perform Fieser quench (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Filter off aluminum salts.

  • Isolation: Concentrate filtrate. The product is a volatile amine; handle with care.

  • Salt Formation (Optional but Recommended): Treat with HCl in dioxane/ether to precipitate the dihydrochloride salt for long-term stability and ee determination.

Key Data & Validation Parameters

ParameterSpecificationNotes
Yield (Overall) 45% - 60%Step 2 is the yield-limiting step.
Enantiomeric Excess (ee) > 98%No racemization observed during

displacement.
Stereochemistry Inversion(S)-Lactate yields (R)-Piperazine.
Regioselectivity > 20:1Unhindered amine attacks Triflate preferentially.

Troubleshooting Guide:

  • Low Yield in Step 2: Ensure the triflate is kept cold and used immediately. Degradation of triflate leads to elimination products (acrylates).

  • Dialkylation: Increase the equivalents of diamine to 1.5x or 2.0x.

  • Incomplete Cyclization: If the linear amino-ester persists, heat the reaction mixture in toluene at 80°C to force ring closure.

References

  • Mickelson, J. W., Belonga, K. L., & Jacobsen, E. J. (1995).[1][2][3][4] "Asymmetric Synthesis of 2,6-Methylated Piperazines". The Journal of Organic Chemistry, 60(13), 4177–4183.

  • Jacobsen, E. J., et al. (1994). "Enantiospecific Synthesis of 2,6-Dimethylpiperazine". Tetrahedron Letters, 35, 2533.[5]

  • Rossen, K., et al. (1993).[5] "Asymmetric Hydrogenation Route to Indinavir Intermediate". Tetrahedron Letters, 34, 7229. (Context on piperazine importance).

Sources

Forging Chiral Piperazines: A Guide to Mitsunobu Cyclization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

Chiral piperazines are a cornerstone of medicinal chemistry, embedded in the molecular architecture of a multitude of blockbuster drugs. Their rigid, six-membered diamine scaffold can adopt a stable chair conformation, presenting substituents in well-defined spatial orientations. This structural feature is paramount for precise molecular recognition and potent interactions with biological targets. Consequently, the stereoselective synthesis of substituted piperazines is a critical endeavor in the development of novel therapeutics. Among the synthetic methodologies available, the intramolecular Mitsunobu reaction, particularly the Fukuyama-Mitsunobu variant, has emerged as a powerful and versatile tool for the construction of these valuable chiral building blocks. This guide provides an in-depth exploration of the Mitsunobu cyclization for the formation of chiral piperazines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.

Mechanistic Underpinnings: The Intramolecular Mitsunobu Reaction for Piperazine Formation

The Mitsunobu reaction is a dehydration reaction that facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including the formation of a C-N bond.[1] The reaction proceeds via an S\textsubscript{N}2 mechanism, which results in the inversion of the stereocenter at the alcohol carbon.[2] In the context of chiral piperazine synthesis, an intramolecular Mitsunobu reaction is employed, typically on a chiral N-protected amino alcohol precursor.

The key reagents in a classical Mitsunobu reaction are a phosphine, most commonly triphenylphosphine (PPh\textsubscript{3}), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] For the synthesis of piperazines, a modification known as the Fukuyama-Mitsunobu reaction is often preferred. This variation utilizes a nosyl (2-nitrobenzenesulfonyl) protected amine as the nucleophile. The electron-withdrawing nature of the nosyl group enhances the acidity of the N-H proton, facilitating its deprotonation and subsequent nucleophilic attack.

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This highly reactive species then activates the alcohol of the amino alcohol substrate, converting the hydroxyl group into a good leaving group. The deprotonated sulfonamide nitrogen then acts as the intramolecular nucleophile, attacking the activated carbon center and displacing the oxyphosphonium salt to forge the piperazine ring.

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_cyclization Intramolecular Cyclization cluster_byproducts Byproducts Reagents PPh₃ + DEAD/DIAD Betaine Betaine Intermediate Reagents->Betaine Formation AminoAlcohol N-Protected Amino Alcohol Betaine->AminoAlcohol Reacts with Oxyphosphonium Activated Oxyphosphonium Salt AminoAlcohol->Oxyphosphonium Activation Deprotonation Deprotonation of Sulfonamide Oxyphosphonium->Deprotonation Facilitates NucleophilicAttack Intramolecular SN2 Attack Deprotonation->NucleophilicAttack Enables Piperazine Chiral Piperazine Ring NucleophilicAttack->Piperazine Forms TPPO Triphenylphosphine Oxide (TPPO) NucleophilicAttack->TPPO Generates Hydrazine Reduced Azodicarboxylate NucleophilicAttack->Hydrazine Generates

Sources

Application Notes and Protocols for Utilizing (6S)-2,2,6-trimethylpiperazine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small-molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized cancer therapy.[2] However, a significant challenge remains: achieving selectivity. The high degree of conservation in the ATP-binding pocket across the kinome often leads to off-target effects. To overcome this, medicinal chemists employ "privileged scaffolds"—molecular frameworks that possess favorable physicochemical properties and can be readily functionalized to achieve high-affinity and selective binding.[3][4]

The piperazine ring is a quintessential example of such a privileged scaffold.[5] Its two nitrogen atoms provide handles for synthetic diversification, improve aqueous solubility, and can establish crucial hydrogen bond interactions within the kinase hinge region.[6][7] This guide focuses on a specific, stereochemically defined variant: (6S)-2,2,6-trimethylpiperazine . We will explore the rationale for its use, provide detailed protocols for its synthesis and evaluation, and illustrate its application in a structure-activity relationship (SAR) campaign.

The Rationale: Why (6S)-2,2,6-trimethylpiperazine?

The selection of a scaffold is a critical decision in drug design. The (6S)-2,2,6-trimethylpiperazine moiety offers distinct advantages over simpler piperazine rings:

  • Stereochemical Control: The (6S)-chiral center provides a defined three-dimensional orientation for substituents. This is paramount for achieving specific interactions within the chiral environment of a kinase active site, potentially leading to significant gains in both potency and selectivity.

  • Conformational Rigidity: The gem-dimethyl group at the C2 position restricts the conformational flexibility of the piperazine ring. This pre-organization can lower the entropic penalty of binding to the target kinase, thereby enhancing binding affinity.

  • Tunable Physicochemical Properties: The two nitrogen atoms, with their distinct chemical environments, allow for precise modulation of pKa, lipophilicity, and metabolic stability through selective N-functionalization.[6] This is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Synthetic Accessibility: Chiral piperazines can be synthesized through robust and scalable methods, often starting from readily available chiral precursors like α-amino acids.[8][9]

Protocol 1: Synthesis and Derivatization of the Scaffold

A practical and scalable synthesis is the foundation of any scaffold-based discovery program. The following protocol outlines a representative synthesis of an orthogonally protected (6S)-2,2,6-trimethylpiperazine derivative, ready for coupling to a kinase-targeting warhead.

Causality Behind the Method: This synthetic route begins with a chiral α-amino acid to establish the key stereocenter. Orthogonal protecting groups (e.g., Boc and Cbz) are used to allow for selective deprotection and functionalization of the N1 and N4 positions, which is essential for building a library of inhibitors.[7]

Step-by-Step Synthesis Workflow
  • Starting Material: Begin with (S)-Alanine as the chiral precursor.

  • Amine Protection: Protect the primary amine of (S)-Alanine with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group.

  • Amide Coupling: Couple the Cbz-protected alanine with a protected aminoacetone derivative.

  • Reductive Amination & Cyclization: Perform a reductive amination to form the piperazinone ring.

  • Reduction to Piperazine: Reduce the amide functionality of the piperazinone to yield the piperazine ring. This can be achieved using a strong reducing agent like LiAlH₄.[10]

  • Orthogonal Protection: Protect the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group.

  • Selective Deprotection & Functionalization:

    • Selectively remove the Cbz group via hydrogenolysis.

    • The free secondary amine is now available for coupling to an appropriate electrophilic "warhead" (e.g., a chloropyrimidine or other heterocyclic system common in kinase inhibitors) via nucleophilic aromatic substitution or Buchwald-Hartwig amination.[11]

  • Final Deprotection & Diversification:

    • Remove the Boc group under acidic conditions.

    • The second secondary amine is now free for diversification, allowing for the introduction of various R-groups to probe the solvent-exposed region of the kinase and optimize pharmacokinetic properties.

Application Note 1: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized, the first step is to determine their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.[12][13]

Principle of Self-Validation: This protocol incorporates critical controls. The "No Kinase" control establishes the background signal. The "Vehicle Control" (e.g., DMSO) represents 0% inhibition (maximum kinase activity). A known potent inhibitor for the target kinase serves as the "Positive Control," representing 100% inhibition.

Protocol: IC₅₀ Determination using ADP-Glo™

A. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl₂, DTT, and BSA.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km value for the specific kinase to ensure competitive inhibitors are fairly evaluated.

  • Kinase Stock: Dilute the recombinant kinase enzyme to the desired working concentration in kinase buffer.

  • Substrate Stock: Prepare the specific peptide or protein substrate for the kinase in the buffer.

  • Test Compounds: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the synthesized inhibitors in DMSO.

B. Kinase Reaction:

  • In a 384-well plate, add 1 µL of each test compound dilution. Include wells for Vehicle Control (DMSO) and Positive Control inhibitor.

  • Add 2 µL of a kinase/substrate master mix to each well.

  • Initiate the reaction by adding 2 µL of the ATP solution.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

C. ADP Detection:

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction.

  • Read the luminescence signal on a plate reader.

D. Data Analysis:

  • Normalize the data using the Vehicle Control (0% inhibition) and Positive Control (100% inhibition) wells.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.[2]

Application Note 2: Cellular Proliferation Assay

A potent inhibitor in a biochemical assay must also demonstrate activity in a cellular context, where it needs to cross the cell membrane and engage its target.[14] A cell proliferation assay is a crucial secondary screen.

Principle of Self-Validation: This protocol uses untreated cells as a negative control for inhibition and a clinically approved inhibitor (e.g., Palbociclib for a CDK4/6-dependent cell line) as a positive control.[15][16]

Protocol: Determining GI₅₀ in a Cancer Cell Line

A. Cell Culture:

  • Culture a cancer cell line known to be dependent on the target kinase (e.g., HCT-116 for certain cell cycle kinases) under standard conditions (e.g., 37°C, 5% CO₂).

  • Harvest cells and perform a cell count to ensure viability is >95%.

B. Compound Treatment:

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare a serial dilution of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubate the plate for 72 hours.

C. Viability Measurement (using CellTiter-Glo®):

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

D. Data Analysis:

  • Normalize the data to untreated control wells (0% growth inhibition).

  • Plot the percent growth inhibition versus the logarithm of the compound concentration.

  • Fit the data to determine the GI₅₀ (concentration required to inhibit cell growth by 50%).

Application Note 3: Driving a Structure-Activity Relationship (SAR) Study

The goal of an SAR study is to systematically modify a lead compound to improve its potency, selectivity, and drug-like properties.[17][18] The (6S)-2,2,6-trimethylpiperazine scaffold provides two key points for diversification: the N1 position (typically attached to the core kinase-binding element) and the N4 position.

Logic of SAR: By making small, defined changes to the molecule (e.g., at the R¹ and R² positions) and measuring the resulting change in activity (IC₅₀ and GI₅₀), researchers can build a model of the chemical features required for optimal target engagement.[13]

Example SAR Table
Compound IDR¹ (N1-substituent)R² (N4-substituent)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cell Line GI₅₀ (nM)
Lead-01 2-chloro-4-aminopyrimidine-H52011002500
SAR-02 2-chloro-4-aminopyrimidine-Methyl4509802100
SAR-03 2-chloro-4-aminopyrimidine-Cyclopropyl1501500800
SAR-04 2-chloro-4-aminopyrimidine-Phenyl85250350
SAR-05 2-chloro-4-aminopyrimidine4-fluorophenyl25 >5000 95

Interpretation:

  • Adding small alkyl groups at R² (SAR-02, SAR-03) provides a modest increase in potency.

  • Introducing an aromatic ring (SAR-04) significantly improves activity, suggesting a potential hydrophobic pocket.

  • Adding an electron-withdrawing fluorine to the phenyl ring (SAR-05) dramatically improves both potency and, critically, selectivity against the off-target kinase, likely due to specific interactions in the binding site. This compound represents a significantly improved lead.

Visualizations: Pathways and Workflows

cluster_0 Simplified EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor Tyrosine Kinase EGF->EGFR RAS RAS EGFR->RAS ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor (6S)-2,2,6-trimethylpiperazine -based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling cascade, a common target for kinase inhibitors.[19]

cluster_1 Kinase Inhibitor Discovery Workflow A Scaffold Selection ((6S)-2,2,6-trimethylpiperazine) B Library Synthesis (Protocol 1) A->B C In Vitro Screening (IC₅₀ Determination) (Protocol 2) B->C D Cell-Based Assay (GI₅₀ Determination) (Protocol 3) C->D E SAR Analysis (Data Interpretation) D->E E->B Iterate Design F Lead Optimization (ADME, Selectivity) E->F Promising Lead G Preclinical Candidate F->G

Caption: General workflow for scaffold-based kinase inhibitor discovery.

cluster_2 The Iterative Cycle of Medicinal Chemistry Design Design (Hypothesize new R² group) Synthesize Synthesize (Protocol 1) Design->Synthesize Test Test (Protocols 2 & 3) Synthesize->Test Analyze Analyze (Build SAR) Test->Analyze Analyze->Design

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Conclusion

The (6S)-2,2,6-trimethylpiperazine scaffold represents a powerful tool for the modern medicinal chemist. Its inherent structural and physicochemical properties provide a robust starting point for developing potent and selective kinase inhibitors. By combining rational design with systematic synthesis and evaluation using the protocols outlined in this guide, research teams can efficiently navigate the complex process of drug discovery, moving from an initial concept to a promising preclinical candidate.

References

  • Gadek, T. R., et al. (2002). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. Journal of Medicinal Chemistry, 45(24), 5395-5405. Available at: [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(34), 4256-4268. Available at: [Link]

  • Wessig, P., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

  • Ran, X., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Wang, L., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 24(10), 901-921. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. Available at: [Link]

  • Ran, X., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Yousefbeyk, F., & Ghasemi, S. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 31(1), 43-64. Available at: [Link]

  • Viht, K., et al. (2021). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. Molecules, 26(21), 6483. Available at: [Link]

  • Gribbon, P., & Sewing, A. (2005). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Therapeutic Patents, 15(10), 1375-1388. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. Available at: [Link]

  • Szczepański, J., et al. (2024). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. Available at: [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. Available at: [Link]

  • van der Wildt, B., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 66(15), 10565-10577. Available at: [Link]

  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. Available at: [Link]

  • Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531. Available at: [Link]

  • Sancineto, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8109. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. Available at: [Link]

  • Sancineto, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8109. Available at: [Link]

  • Al-Hujaily, E. M., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(44), 39501-39527. Available at: [Link]

  • Method for synthesis of chiral n-arylpiperazines. (2005). Google Patents. RU2315762C2.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available at: [Link]

  • Liu, Y., et al. (2020). Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link]

  • de la Torre, A., et al. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 15(46), 9879-9889. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. Available at: [Link]

  • Szczepański, J., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(22), 5202. Available at: [Link]

  • Ahsan, N. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55762. Available at: [Link]

  • Wang, D., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(18), 4562-4565. Available at: [Link]

  • Al-Warhi, T., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1709. Available at: [Link]

  • El-Malah, A. A., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Biophysica, 4(2), 160-179. Available at: [Link]

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3438. Available at: [Link]

  • Hurley, J. H. (2023). In vitro kinase assay v1. protocols.io. Available at: [Link]

  • Thomson, C. G., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Pharmaceuticals, 14(7), 679. Available at: [Link]

  • Gribbon, P., & Sewing, A. (2005). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Therapeutic Patents, 15(10), 1375-1388. Available at: [Link]

Sources

Precision Engineering of GPCR Ligands: Incorporation of (6S)-2,2,6-Trimethylpiperazine

[1][2]

Executive Summary & Strategic Rationale

The incorporation of (6S)-2,2,6-trimethylpiperazine into G-Protein Coupled Receptor (GPCR) ligands represents a high-value strategy for "escaping flatland" in drug discovery.[1] Unlike the achiral, planar piperazine scaffolds ubiquitous in early-generation antipsychotics and antihistamines, this chiral, sterically congested scaffold offers three distinct advantages for lead optimization:

  • Conformational Locking (The Gem-Dimethyl Effect): The C2 gem-dimethyl group restricts the piperazine ring into a rigid chair conformation via the Thorpe-Ingold effect.[1][2] This reduces the entropic penalty upon binding to the GPCR orthosteric site.[1][2]

  • Metabolic Blockade: The C2 and C6 methylations sterically hinder Cytochrome P450-mediated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -carbon oxidation, a common metabolic soft spot in piperazine drugs.[1][2]
    
  • Chiral Vectoring: The (6S)-methyl center creates a specific 3D vector, allowing the molecule to probe asymmetric sub-pockets within the receptor (e.g., differentiating between highly homologous subtypes like

    
     and 
    
    
    or
    
    
    and
    
    
    ).[1]
Structural Analysis & Regioselectivity

The molecule features two secondary amines with vastly different steric environments:

  • N4 (Distal): Sterically accessible.[1][3][2] Flanked by unsubstituted methylenes.[1][3][2] This is the primary handle for coupling to aryl cores.[1][2]

  • N1 (Proximal): Extremely hindered.[1][3][2] Flanked by a gem-dimethyl (C2) and a chiral methyl (C6).[1][2] Functionalization here is difficult and typically requires specialized conditions or is reserved for the "capping" step.[2]

GScaffold(6S)-2,2,6-TrimethylpiperazineN4N4 Position(Accessible Nucleophile)Target for ArylationScaffold->N4 PrimaryHandleN1N1 Position(Sterically Congested)Neopentyl-like EnvironmentScaffold->N1 SecondaryHandleEffectPharmacological Outcome:1. Reduced Entropy Loss2. Metabolic Stability (t1/2 ↑)3. Subtype SelectivityN4->EffectN1->Effect

Figure 1: Structural logic of the (6S)-2,2,6-trimethylpiperazine scaffold. Green indicates the primary synthetic vector; Red indicates the sterically protected site.

Synthetic Protocol: Regioselective N-Arylation[1]

Challenge: Standard nucleophilic aromatic substitution (

1Solution:124
Protocol A: N4-Selective Buchwald-Hartwig Coupling[1]

Reagents:

  • Amine: (6S)-2,2,6-trimethylpiperazine (1.2 equiv)[1][3]

  • Electrophile: Aryl Bromide/Triflate core (1.0 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    [1]
  • Ligand: RuPhos or BrettPhos (4 mol%)[1][2]

    • Note: While BINAP is common, RuPhos is superior for secondary amines with proximal steric bulk.[1][3][2]

  • Base:

    
     (1.4 equiv) or 
    
    
    (for base-sensitive substrates)[1]
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane[1][3]

Step-by-Step Methodology:

  • Inertion: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[1][2]

  • Charge: Add the Aryl Bromide (1.0 mmol),

    
     (18 mg, 0.02 mmol), and RuPhos (18 mg, 0.04 mmol).
    
  • Purge: Evacuate and backfill with Argon three times.[1][3][2] (Oxygen is the primary cause of catalyst death here).[2]

  • Solvation: Add anhydrous Toluene (5 mL) via syringe. Stir at room temperature for 5 minutes to pre-form the active Pd-Ligand complex.[1][2]

  • Amine Addition: Add (6S)-2,2,6-trimethylpiperazine (154 mg, 1.2 mmol) and

    
     (135 mg, 1.4 mmol) under a positive pressure of Argon.
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[1][3][2] The starting material (Aryl Bromide) should disappear.[1][2] If conversion stalls, add a second portion of catalyst/ligand (1 mol%).[1][3][2]

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.[1][2] Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography.

    • Tip: These amines are polar.[1][3][2][5] Use a gradient of DCM:MeOH (95:5 to 90:10) with 1% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       additive to prevent streaking on silica.[1][2]
      

Physicochemical Profiling (Data Interpretation)[1]

Incorporating this scaffold significantly alters the physicochemical profile compared to a standard piperazine.[1][2]

Table 1: Comparative Physicochemical Shifts

PropertyStandard Piperazine(6S)-2,2,6-TrimethylImpact on Drug Design
LogP (Lipophilicity) ~0.5~1.8Increases brain penetration (BBB) for CNS targets.[1][3]
pKa (Basic Amine) ~9.8~9.2Slight reduction in basicity due to steric solvation inhibition.[1][2] Reduces phospholipidosis risk.[1][3][2]
Metabolic Clearance High (N-dealkylation)LowGem-dimethyl blocks oxidative attack; extends half-life (

).[1][2]
hERG Liability ModerateLowSteric bulk often disrupts

-stacking in the hERG channel pore.[1][2]

Biological Evaluation: GPCR Radioligand Binding

Once synthesized, the ligand must be validated for affinity.[3][2] The following protocol is adapted for



Protocol B: Membrane Homogenate Binding Assay

Objective: Determine the inhibition constant (

  • Membrane Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing the human GPCR (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[1][2]
      
    • Harvest cells and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Setup (96-well plate):

    • Total Binding: 150 µL Membrane suspension + 25 µL Radioligand (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -N-methylspiperone, 0.5 nM final).[1]
      
    • Non-Specific Binding (NSB): Above + 25 µL saturating concentration of a known antagonist (e.g., 10 µM Haloperidol).[1][3][2]

    • Test Compound: Above + 25 µL of your (6S)-2,2,6-trimethyl ligand (Concentration range:

      
       M to 
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 60 minutes. (Equilibrium is slower for hindered ligands; do not shorten this time).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic ligand to the filter.[2]

    • Wash 3x with ice-cold buffer.[1][3][2]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1][3][2]

    • Calculate

      
       using a four-parameter logistic regression. Convert to 
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]

Troubleshooting & Optimization Logic

OptimizationStartIssue: Low Yield in CouplingCheck1Is the Aryl Halide electron-rich?Start->Check1Sol1Switch to BrettPhos Pd G3Increase Temp to 110°CCheck1->Sol1YesCheck2Is Regioselectivity poor (N1 vs N4)?Check1->Check2NoSol2Use Boc-protected (6S)-2,2,6-trimethylpiperazine(Protect N1 first, couple N4, then deprotect)Check2->Sol2YesCheck3Is Catalyst dying (Pd Black)?Check2->Check3NoSol3Strict O2 exclusion.Switch solvent to Dioxane.Check3->Sol3Yes

Figure 2: Troubleshooting logic for synthetic incorporation.

References

  • Buchwald-Hartwig Amination Principles: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][3][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][3][2] Link[1]

  • The Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][3] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1][3] Link

  • Piperazines in GPCRs: Chantigny, Y. A., et al. (2025).[1][3][2][6] Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12).[1][3][2][6] Link[1]

  • Physicochemical Properties of Methylated Piperazines: Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][3][2][7] Link[1]

Application Note: Strategic N-Alkylation and Acylation of (6S)-2,2,6-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6S)-2,2,6-trimethylpiperazine is a high-value chiral building block in medicinal chemistry, particularly for optimizing physicochemical properties (logD, solubility) in GPCR and kinase inhibitor programs. Its utility stems from its unique structural asymmetry: it possesses two secondary amine sites with vastly different steric environments.

This guide provides a validated roadmap for the regioselective functionalization of this scaffold. Unlike symmetric piperazines, the (6S)-2,2,6-trimethyl analogue requires a specific order of operations. N4 is sterically accessible and reacts under standard conditions, while N1 is "neopentyl-like"—flanked by a gem-dimethyl group at C2 and a methyl group at C6—requiring forcing conditions or specific catalytic activation.

Structural Analysis & Reactivity Logic

To design successful syntheses, one must first map the steric landscape of the molecule.

Steric Differentiation
  • N4 Position (Accessible): Flanked by methylene groups at C3 and C5. Reactivity is comparable to unsubstituted piperazine. It is the kinetic site for all electrophilic attacks.

  • N1 Position (Hindered): Flanked by a gem-dimethyl group at C2 and a chiral methyl center at C6. This creates a "steric wall," significantly retarding nucleophilic attack.

  • Chiral Integrity: The (6S) center is alpha to N1. While the gem-dimethyl group at C2 prevents racemization at that position, the C6 proton is theoretically acidic. However, the steric bulk protects it from facile deprotonation under standard alkylation conditions.

Decision Matrix (DOT Visualization)

G Start (6S)-2,2,6-Trimethylpiperazine Decision Target Modification? Start->Decision N4_Path N4-Functionalization (Kinetic Control) Decision->N4_Path Targeting Accessible Amine N1_Path N1-Functionalization (Requires Strategy) Decision->N1_Path Targeting Hindered Amine Direct_Rxn Direct Alkylation/Acylation (1.0 eq Electrophile) N4_Path->Direct_Rxn Protect Step 1: N4-Protection (Boc-anhydride) N1_Path->Protect Force Step 2: Forcing Conditions (Reductive Amination / Heat) Protect->Force Deprotect Step 3: N4-Deprotection Force->Deprotect

Figure 1: Strategic workflow for regioselective functionalization. N4 allows direct reaction; N1 requires a protection-deprotection sequence.

Detailed Experimental Protocols

Protocol A: Regioselective N4-Acylation (Boc Protection)

Objective: To selectively protect the accessible N4 amine, leaving the hindered N1 amine free (or to prepare the scaffold for N1 functionalization).

Mechanism: Kinetic control. The steric bulk around N1 prevents reaction with bulky electrophiles like Boc anhydride at low temperatures.

Materials:

  • (6S)-2,2,6-trimethylpiperazine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 - 1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.1 eq) - Optional, only if starting material is a salt.

Step-by-Step Procedure:

  • Preparation: Dissolve (6S)-2,2,6-trimethylpiperazine (10 mmol) in DCM (50 mL) at 0°C.

    • Note: If using the dihydrochloride salt, add Et₃N (2.2 eq) and stir for 30 min before cooling.

  • Addition: Dissolve Boc₂O (0.95 eq, 9.5 mmol) in DCM (10 mL). Add this solution dropwise to the piperazine mixture over 30 minutes.

    • Critical: Limiting Boc₂O to 0.95 eq ensures complete consumption of the electrophile by the highly reactive N4, preventing any trace N1 acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation:

    • TLC: Visualized with Ninhydrin (Product R_f > Starting Material).

    • NMR: The N1 proton will remain broad/exchangeable. The methyl groups at C2/C6 will show distinct shifts compared to the starting material.

Protocol B: Regioselective N4-Alkylation (Reductive Amination)

Objective: To attach an alkyl group to N4 using mild conditions.

Materials:

  • (6S)-2,2,6-trimethylpiperazine (1.0 eq)

  • Aldehyde (1.0 - 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: Mix the piperazine and aldehyde in DCE (0.2 M concentration). Add AcOH. Stir for 30–60 minutes at RT.

    • Why: This pre-equilibrium ensures the iminium ion forms at the accessible N4. N1 is too hindered to form a stable iminium species efficiently under these mild conditions.

  • Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Dry and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₃).

Protocol C: Functionalizing the Hindered N1 (The "Hard" Route)

Objective: To alkylate the sterically hindered N1. This requires N4 to be previously protected (e.g., using Protocol A).

Challenge: Standard SN2 alkylation (R-X + Base) often fails or leads to elimination due to the "neopentyl" steric wall. Reductive amination requires forcing conditions.

Variant C1: N1-Methylation (Eschweiler-Clarke)

Best for introducing a methyl group.

  • Substrate: Use 4-Boc-(6S)-2,2,6-trimethylpiperazine (from Protocol A).

  • Reagents: Aqueous Formaldehyde (37%, 5 eq) and Formic Acid (10 eq).

  • Procedure:

    • Combine substrate, formaldehyde, and formic acid in a sealed tube.

    • Heat to 90–100°C for 12–24 hours.

    • Note: The Boc group is generally stable to formic acid at this temperature for short durations, but monitoring is required. If Boc falls off, you will get N1,N4-dimethylation.

    • Alternative: Use Paraformaldehyde/STAB in DCE with catalytic acetic acid, but heat to 60°C.

Variant C2: N1-Acylation (Forcing Conditions)

Best for Amide coupling.

  • Substrate: 4-Boc-(6S)-2,2,6-trimethylpiperazine.

  • Reagents: Acid Chloride (R-COCl) (1.5 eq), DIPEA (3.0 eq), DMAP (0.2 eq).

  • Solvent: Toluene or Pyridine (allows higher heat than DCM).

  • Procedure:

    • Dissolve substrate and base in Toluene.

    • Add Acid Chloride.

    • Heat to 80–100°C. (Room temp is often insufficient for N1 acylation due to sterics).

    • Monitor by LCMS.[1]

Data Summary & Troubleshooting

Comparison of Reaction Conditions
Reaction TypeTarget NitrogenReagentsTemperatureCritical Success Factor
Boc Protection N4 (Selective)Boc₂O (0.95 eq), DCM0°C → RTStoichiometry control prevents N1 reaction.
Reductive Amination N4 (Selective)Aldehyde, STAB, AcOHRTN1 is too hindered to form iminium at RT.
Methylation N1 (Hindered)HCHO, HCOOH100°CRequires N4 protection first. Heat overcomes sterics.
Acylation N1 (Hindered)R-COCl, DIPEA, DMAP80°C+Requires catalytic DMAP and heat.
QC & Analytical Markers (NMR)

When analyzing the NMR of (6S)-2,2,6-trimethylpiperazine derivatives:

  • C2-Methyls (Gem-dimethyl): Usually appear as two distinct singlets (diastereotopic due to the chiral center at C6) around 1.0–1.3 ppm.

  • C6-Methyl: Appears as a doublet.

  • N4-Derivatization Shift: Significant chemical shift changes observed in the C3 and C5 protons (2.5–3.0 ppm range).

  • N1-Derivatization Shift: Significant shift changes in the C6-H methine proton and the C2-Methyls.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[2] Organic Letters, 4(7), 1201–1204. [Link]

  • Jacobsen, E. J., et al. (1999). Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA_A Ligands. Journal of Medicinal Chemistry, 42(7), 1123–1144. (Demonstrates steric control in piperazine synthesis). [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Piperazineethanamine, N,N,4-trimethyl- Data.[3] NIST Chemistry WebBook.[3] [Link][3]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines. (General overview of piperazine reactivity and reductive amination protocols). [Link]

Sources

Synthesis of 2,6-disubstituted piperazine libraries for fragment-based screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2,6-Disubstituted Piperazine Libraries for Fragment-Based Screening

Abstract

This application note details a robust, modular protocol for the synthesis of 2,6-disubstituted piperazine libraries, a privileged scaffold in Fragment-Based Screening (FBS). Unlike flat aromatic systems, 2,6-disubstituted piperazines offer defined 3D vectors ("Escape from Flatland") and favorable physicochemical properties (high aqueous solubility, low molecular weight). This guide focuses on the Piperazine-2,6-dione Reduction Route , a strategy selected for its high modularity, allowing independent variation of substituents at the C2, C6, and N4 positions. We provide step-by-step synthetic protocols, quality control (QC) metrics for FBS, and critical troubleshooting insights.

Introduction: The Strategic Value of 2,6-Piperazines in FBS

In Fragment-Based Drug Discovery, the "Rule of Three" (MW < 300, cLogP < 3, etc.) guides library design. However, geometric diversity is equally critical. Many commercial libraries are dominated by sp²-rich (flat) heterocycles.

The 2,6-disubstituted piperazine scaffold is a high-value pharmacophore because:

  • Vector Definition: The substituents at C2 and C6 adopt specific axial/equatorial orientations, projecting functional groups into defined regions of the protein binding pocket.

  • Conformational Restriction: The 2,6-substitution pattern creates a steric "V-shape" (often favoring a twist-boat or specific chair conformation depending on N-substitution), which reduces the entropic penalty upon binding compared to flexible linear chains.

  • Solubility: The secondary or tertiary amine core maintains high solubility and basicity, critical for high-concentration FBS assays (NMR, SPR).

Synthetic Strategy: The Piperazine-2,6-Dione Reduction

While direct reduction of pyrazines or dimerization of amino acids (diketopiperazines) are common routes, they often lack the regiocontrol required for asymmetric 2,6-disubstitution.

We recommend the Piperazine-2,6-dione (Imide) Reduction strategy. This route is superior for library generation because it assembles the core from two distinct "halves" (an amino acid and an


-bromo ester/amide), enabling the systematic scanning of chemical space.
Mechanism & Workflow

The synthesis proceeds via the formation of a secondary amine (N-alkylation), followed by cyclization to the imide (piperazine-2,6-dione), and finally, exhaustive reduction to the piperazine.

G Start Amino Acid Ester (R1 Source) Alkylation N-Alkylation (+ R2-Bromoacetate) Start->Alkylation Step 1 Intermediate Secondary Amine Diester Alkylation->Intermediate Cyclization Cyclization (+ R3-NH2) Intermediate->Cyclization Step 2 Imide Piperazine-2,6-dione (Imide) Cyclization->Imide Reduction Exhaustive Reduction (BH3-THF) Imide->Reduction Step 3 Final 2,6-Disubstituted Piperazine Reduction->Final

Figure 1: Modular assembly of 2,6-disubstituted piperazines. R1 and R2 are introduced via the starting ester and alkylating agent, respectively.

Detailed Experimental Protocol

Phase 1: Synthesis of the Secondary Amine Precursor

Objective: Couple the first diversity element (Amino Acid) with the second (Halo-ester).

Reagents:

  • 
    -Amino acid methyl ester hydrochloride (1.0 equiv)
    
  • 
    -Bromo ester (e.g., Methyl 2-bromopropionate for methyl substitution) (1.1 equiv)
    
  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Acetonitrile (ACN) or THF

Protocol:

  • Dissolve the amino acid ester hydrochloride in ACN (0.5 M).

  • Add TEA (2.5 equiv) and stir at room temperature (RT) for 10 min.

  • Add the

    
    -bromo ester dropwise.
    
  • Heat to 60°C for 12–16 hours. Monitor by LC-MS for the formation of the secondary amine (mono-alkylation product).

    • Note: Over-alkylation (quaternary ammonium formation) is a risk. Use a slight excess of the amino acid if possible, or strictly control temperature.

  • Workup: Concentrate in vacuo, re-dissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1] Purify via flash chromatography (Hexane/EtOAc) if purity < 90%.

Phase 2: Cyclization to Piperazine-2,6-Dione

Objective: Close the ring using a primary amine (R3-NH₂) to form the imide.

Reagents:

  • Secondary amine diester (from Phase 1) (1.0 equiv)

  • Primary Amine (R3-NH₂) (1.2 equiv) (Use Benzylamine for N-protection, or diverse amines for library)

  • Trimethylaluminum (AlMe₃) (Caution: Pyrophoric) OR TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for milder conditions.

  • Solvent: Toluene or THF.

Protocol (AlMe₃ mediated - High Efficiency):

  • In a flame-dried flask under Argon, dissolve the Primary Amine (1.2 equiv) in dry Toluene.

  • Carefully add AlMe₃ (2.0 M in toluene, 1.2 equiv) at 0°C. Stir for 30 min to form the aluminum amide species.

  • Add the Secondary Amine Diester (1.0 equiv) dissolved in Toluene.

  • Heat to reflux (110°C) for 4–8 hours.

  • Quench: Cool to 0°C. Carefully add dilute HCl (1M) or Rochelle’s salt solution to quench aluminum species.

  • Extraction: Extract with EtOAc. The product is the Piperazine-2,6-dione .[2]

Phase 3: Global Reduction to Piperazine

Objective: Reduce the two amide carbonyls to methylenes.

Reagents:

  • Piperazine-2,6-dione (1.0 equiv)

  • Borane-THF complex (BH₃[1][3]·THF) (1M solution) (6.0–8.0 equiv)

  • Methanol (for quenching)[1][3]

  • HCl (conc.)

Protocol:

  • Dissolve the dione in anhydrous THF (0.2 M) under Argon.

  • Add BH₃[1]·THF dropwise at 0°C.[1]

  • Heat to reflux for 16–24 hours. (Amides are difficult to reduce; reflux is mandatory).

  • Quench & Workup (Critical Step):

    • Cool to 0°C. Carefully add Methanol (dropwise) until gas evolution ceases.

    • Concentrate to dryness.

    • Acid Hydrolysis: The reaction forms stable amine-borane complexes. To break these, dissolve the residue in MeOH and add conc. HCl (or 6M HCl). Heat to reflux for 2 hours.

  • Neutralization: Concentrate, basify with NaOH (2M) to pH > 12, and extract with DCM or CHCl₃.

  • Purification: Reverse-phase HPLC (Prep-LC) is recommended for library production to ensure >95% purity.

Library Quality Control (QC) for FBS

Fragment screening requires higher stringency than HTS because artifacts (aggregation, impurities) can easily mask the weak signals of fragments.

QC Table: Acceptance Criteria

ParameterSpecificationMethodRationale
Purity > 95%LC-MS (UV 254nm + ELSD)Impurities can cause false positives in SPR/NMR.
Identity Mass ± 0.5 DaMS (ESI+)Confirm correct synthesis.
Solubility > 100 mM (DMSO)Visual / NephelometryFragments are screened at high conc (0.1–1 mM).
Stereochemistry Report dr (cis/trans)Chiral HPLC / NMR2,6-piperazines often form diastereomeric mixtures.
Stability > 24h in BufferLC-MSMust be stable in PBS/HEPES for assay duration.
Stereochemical Considerations

The synthesis described typically yields a mixture of cis and trans isomers at the 2,6-positions.

  • Cis-isomer: Substituents are typically equatorial/equatorial (in chair form).

  • Trans-isomer: One axial, one equatorial.

  • Recommendation: Do not separate isomers for the primary screen unless the library size permits. If a hit is found, resynthesize and separate diastereomers to determine the active configuration.

Troubleshooting & Optimization

Issue: Incomplete Reduction (Phase 3)

  • Symptom:[1][2][3][4][5][6][7][8][9] Mass spectrum shows M+14 (carbonyl to methylene = -14 mass change, but incomplete reduction leaves +14 relative to product).

  • Solution: Switch from BH₃·THF to BH₃·DMS (Dimethyl sulfide) complex, which is more stable and reactive at higher temperatures. Increase reflux time to 48h.

Issue: Racemization

  • Symptom:[1][2][3][4][5][6][7][8][9] Loss of optical activity if starting with chiral amino acids.

  • Cause: High temperature base-mediated cyclization (Phase 2).

  • Solution: Use the TBD-catalyzed cyclization at lower temperatures (RT to 60°C) instead of AlMe₃/Reflux.

Issue: Poor Solubility of Intermediates

  • Solution: Piperazine-2,6-diones can be insoluble. Use DMF/THF mixtures for the reduction step if the starting material crashes out of THF.

References

  • Vertex Pharmaceuticals. "Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction." PubMed. Link

  • Wünsch, B., et al. "Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges." ChemistryOpen. Link

  • Organic Chemistry Portal. "Borane Reductions (using BH3.THF or BH3.Me2S)." Organic Synthesis. Link

  • Erlanson, D. A., et al. "Fragment-based drug discovery: useful chemical space and practical screening methods." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Enantiopure 2,2,6-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of enantiomerically enriched 2,2,6-trimethylpiperazine. This resource is designed for researchers, medicinal chemists, and process development professionals who are seeking to improve the enantiomeric excess (ee) of this valuable chiral building block. This guide provides in-depth, field-tested insights, troubleshooting advice, and detailed protocols to address common challenges encountered during synthesis and purification.

Core Concepts: Understanding Enantiomeric Excess

Before delving into troubleshooting, it's crucial to have a firm grasp of the fundamental concepts. 2,2,6-trimethylpiperazine possesses a single stereocenter at the C6 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-2,2,6-trimethylpiperazine and (S)-2,2,6-trimethylpiperazine.

  • Racemic Mixture: A 1:1 mixture of both (R) and (S) enantiomers. This is often the direct product of a non-stereoselective synthesis. It is optically inactive.

  • Enantiomeric Excess (ee): A measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. An ee of 99% indicates a 99.5:0.5 ratio of the major to the minor enantiomer.

Achieving high enantiomeric excess is critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Troubleshooting & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common issues encountered in the synthesis of chiral 2,2,6-trimethylpiperazine.

FAQ 1: My classical resolution of racemic 2,2,6-trimethylpiperazine is yielding low ee. What are the primary factors to investigate?

This is the most common challenge when using diastereomeric salt resolution, a robust and scalable method for separating enantiomers.[1][2][3] Low enantiomeric excess in this process is rarely due to a single factor. It is almost always an interplay between the choice of resolving agent, the solvent system, and the crystallization conditions.

Causality Behind the Issue:

The entire principle of this method rests on the differential solubility between the two diastereomeric salts formed ((R)-amine•(L)-acid vs. (S)-amine•(L)-acid).[4] If both salts have similar solubilities in your chosen solvent, or if they co-crystallize, the separation will be inefficient, resulting in poor ee.

Troubleshooting Workflow:

To systematically address this issue, we recommend a multi-variable screening approach. The following workflow diagram illustrates the key decision points.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Product Start Start with Racemic 2,2,6-Trimethylpiperazine ScreenAgents Screen Chiral Resolving Agents (e.g., Tartaric Acid, Mandelic Acid, Dibenzoyltartaric Acid) Start->ScreenAgents ScreenSolvents Screen Multiple Solvents (Alcohols, Ketones, Esters, Water) ScreenAgents->ScreenSolvents Analyze Analyze Initial Crystals & Mother Liquor (Determine ee and Yield) ScreenSolvents->Analyze Decision Is ee > 90% and Yield Acceptable? Analyze->Decision Optimize Optimize Conditions: - Temperature Profile (Cooling Rate) - Stoichiometry of Resolving Agent - Concentration Decision->Optimize No Liberate Liberate Free Amine (Base Treatment, e.g., NaOH) Decision->Liberate Yes Recrystallize Perform Recrystallization of Enriched Diastereomeric Salt Optimize->Recrystallize Recrystallize->Analyze FinalAnalysis Final Product Analysis (ee, Purity, Yield) Liberate->FinalAnalysis End Enantiopure Product FinalAnalysis->End

Caption: Workflow for optimizing diastereomeric salt resolution.

Data Presentation: Comparison of Common Chiral Resolving Agents for Amines

The choice of resolving agent is the most critical parameter. Below is a table summarizing common, commercially available options.

Resolving AgentStructure TypeKey AttributesTypical Solvents
L-(+)-Tartaric Acid Linear Dicarboxylic AcidWidely used, inexpensive, and highly available. Its derivatives offer tunable properties.[4]Alcohols (MeOH, EtOH), Water
D-(-)-Mandelic Acid Aromatic Carboxylic AcidOften effective for amines that fail to resolve with tartaric acid.Alcohols, Acetone
(-)-Dibenzoyl-L-tartaric acid Tartaric Acid DerivativeIncreased steric bulk and aromaticity can enhance diastereomeric differentiation.Ethyl Acetate, Alcohols
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic AcidStrong acid, forms salts with weakly basic amines. The rigid bicyclic structure can promote effective crystal packing.[5]Alcohols, Acetonitrile
Experimental Protocol: Screening for Optimal Resolving Agent and Solvent

This protocol is a self-validating system to quickly identify promising conditions for scale-up.

Objective: To identify a resolving agent and solvent combination that yields a crystalline diastereomeric salt with high diastereomeric excess (de), leading to a final product with high enantiomeric excess (ee).

Materials:

  • Racemic 2,2,6-trimethylpiperazine

  • Candidate chiral resolving agents (e.g., L-(+)-tartaric acid, D-(-)-mandelic acid)

  • Candidate solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate)

  • Small-scale reaction vials (e.g., 4 mL vials)

  • Stir plate and stir bars

  • Filtration apparatus

  • Chiral HPLC or SFC for ee analysis

Procedure:

  • Setup: Arrange an array of vials. For each resolving agent, set up a vial for each solvent to be tested.

  • Reagent Preparation:

    • In each vial, dissolve a specific amount of racemic 2,2,6-trimethylpiperazine (e.g., 100 mg, 0.70 mmol) in a measured volume of a single solvent (e.g., 1 mL).

    • In separate vials, prepare stock solutions of each resolving agent (e.g., 0.5 equivalents based on the amine) in the same corresponding solvents.

  • Salt Formation:

    • While stirring the amine solution at a slightly elevated temperature (e.g., 50-60 °C) to ensure complete dissolution, add the resolving agent solution dropwise.

    • Observe for immediate precipitation. If none occurs, allow the solution to cool slowly to room temperature, and then to 0-4 °C.

  • Isolation and Analysis:

    • If crystals form, isolate them by filtration, washing with a small amount of the cold solvent.

    • Dry the crystals and measure the yield.

    • Take a small sample of the crystals, liberate the free amine by treating with a strong base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane).

    • Analyze the organic extract via chiral HPLC/SFC to determine the enantiomeric excess of the amine.

  • Evaluation: The ideal condition is one that provides a moderate to high yield of crystalline salt from which an amine with high ee (>90%) can be liberated. This indicates a significant solubility difference between the two diastereomeric salts.

FAQ 2: Are asymmetric synthesis strategies viable for producing enantiopure 2,2,6-trimethylpiperazine directly?

Yes, asymmetric synthesis is a powerful strategy to directly obtain one enantiomer, avoiding the 50% theoretical yield loss inherent in classical resolution.[6] While a specific, high-yielding asymmetric synthesis for 2,2,6-trimethylpiperazine may not be widely published, general principles for synthesizing chiral piperazines can be effectively adapted.[7][8][9]

Key Approaches:

  • Chiral Pool Synthesis: This involves starting with a readily available, enantiopure starting material. For piperazines, α-amino acids are excellent precursors.[8][9] For example, a synthesis could start from L-Alanine to set the stereochemistry at the C6 position.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Evans auxiliaries, for instance, are well-established for controlling alkylation reactions.[10]

Conceptual Asymmetric Synthesis Pathway:

The following diagram illustrates a generalized approach for synthesizing a chiral piperazine derivative using a chiral starting material, a strategy that could be adapted for 2,2,6-trimethylpiperazine.

G Start Enantiopure Starting Material (e.g., L-Alanine derivative) Step1 Step 1: Elaboration (e.g., Reduction, Protection) Start->Step1 Build backbone Step2 Step 2: Key Bond Formation (e.g., Aza-Michael Addition) Step1->Step2 Introduce second N-atom precursor Step3 Step 3: Cyclization Step2->Step3 Form piperazine ring Step4 Step 4: Deprotection Step3->Step4 Remove protecting groups End Enantiopure 2,6-Substituted Piperazine Step4->End

Caption: Generalized chiral pool synthesis strategy.

FAQ 3: Can enzymatic resolution be used to improve the ee of 2,2,6-trimethylpiperazine?

Enzymatic kinetic resolution is a highly selective and environmentally friendly method for separating enantiomers.[6][11] This technique uses an enzyme (often a lipase) to selectively acylate one enantiomer of the racemic amine at a much faster rate than the other.

Principle of Operation:

Starting with a racemic amine, the enzyme catalyzes the reaction of one enantiomer (e.g., the R-enantiomer) with an acyl donor, forming an amide. The other enantiomer (the S-enantiomer) is left largely unreacted. The resulting mixture of the acylated R-enantiomer and the unreacted S-enantiomer can then be easily separated based on their different chemical properties (e.g., by extraction or chromatography).

Advantages:

  • High Selectivity: Enzymes can exhibit extremely high enantioselectivity (E-value > 200 is common), leading to very high ee for both the product and the remaining starting material.[12]

  • Mild Conditions: Reactions are typically run at or near room temperature in organic solvents, preserving sensitive functional groups.

Limitations:

  • 50% Yield Cap: Like any kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[6]

  • Screening Required: Finding the right combination of enzyme, acyl donor, and solvent is crucial and requires empirical screening.

Experimental Protocol: General Screening for Enzymatic Kinetic Resolution

Objective: To identify a lipase and acyl donor that selectively acylate one enantiomer of 2,2,6-trimethylpiperazine.

Materials:

  • Racemic 2,2,6-trimethylpiperazine

  • A panel of lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase)

  • Acyl donors (e.g., ethyl acetate, vinyl acetate, isopropyl acetate)

  • Anhydrous organic solvent (e.g., Toluene, MTBE, Heptane)

  • Molecular sieves (to ensure anhydrous conditions)

Procedure:

  • Setup: In separate vials, place a small amount of each lipase (e.g., 10-20 mg).

  • Reaction Mixture: To each vial, add the racemic amine (e.g., 50 mg), the solvent (e.g., 1 mL), and the acyl donor (e.g., 1.5 equivalents). Add activated molecular sieves.

  • Reaction: Stir the vials at a controlled temperature (e.g., 30 °C) on a shaker or stir plate.

  • Monitoring: After a set time (e.g., 24 hours), take a small aliquot from each reaction. Filter out the enzyme.

  • Analysis: Analyze the aliquot by chiral HPLC/SFC. Look for the appearance of a new peak (the acylated amine) and the depletion of one enantiomer of the starting material relative to the other.

  • Evaluation: The ideal enzyme will show significant conversion (approaching 50%) and a high ee for the remaining starting material.

References
  • DSpace@MIT: Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Available at: [Link]

  • Asymmetric Synthesis of 2,6-Methylated Piperazines - American Chemical Society. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. Available at: [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines - ResearchGate. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed. Available at: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - ScienceDirect. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF - ResearchGate. Available at: [Link]

  • Kinetic resolution of amines - Bode Research Group. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal | Request PDF - ResearchGate. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. Available at: [Link]

  • Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - pubs.rsc.org. Available at: [Link]

  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Chiral resolution - Wikipedia. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. Available at: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. Available at: [Link]

  • Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Correction to Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed. Available at: [Link]

Sources

Preventing racemization during (6S)-2,2,6-trimethylpiperazine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for researchers working with (6S)-2,2,6-trimethylpiperazine , a sterically congested chiral diamine. This document addresses the specific challenges of derivatization—primarily amide coupling and alkylation—where steric hindrance frequently drives competing pathways that lead to racemization or epimerization.

Executive Summary: The Steric-Chiral Paradox

The (6S)-2,2,6-trimethylpiperazine scaffold presents a unique synthetic challenge. The N1 nitrogen is flanked by a gem-dimethyl group at C2 and a chiral methyl group at C6, creating a "neopentyl-like" steric environment. The N4 nitrogen is relatively unhindered.

Most "racemization" issues reported during the derivatization of this scaffold fall into two distinct mechanistic categories:

  • Partner Epimerization (Most Common): The extreme steric bulk of the piperazine slows down nucleophilic attack on activated carboxylic acids (e.g., N-protected amino acids), allowing the activated acid to racemize via oxazolone formation before coupling occurs.

  • Core Racemization (Condition-Dependent): Direct loss of the (6S) configuration via deprotonation of the C6 methine proton, typically triggered by strong bases or oxidative conditions.

Part 1: Troubleshooting & FAQs

Q1: I am coupling an N-protected amino acid to (6S)-2,2,6-trimethylpiperazine, but the product shows significant diastereomeric impurity (epimerization). Why?

Diagnosis: You are observing the "Hindered Amine Effect." Because the N1 position (and even N4 to a lesser extent due to ring conformation) is sterically crowded, the rate of nucleophilic attack (


) is significantly slower than with standard amines.

The Mechanism: When the coupling reaction is slow, the activated carboxylic acid (e.g., O-acylisourea or active ester) has a longer lifetime. If a tertiary amine base (like DIPEA or TEA) is present, it can deprotonate the


-carbon of the activated amino acid, leading to the formation of an oxazolone (azlactone)  intermediate. This intermediate rapidly racemizes.

Corrective Protocol:

  • Switch Coupling Reagents: Move from carbodiimides (EDC/DCC) to phosphonium or uronium salts which have faster kinetics. HATU or COMU are preferred for hindered amines.

  • Eliminate Base (If possible): Use acid fluorides (generated via TFFH or cyanuric fluoride) which react with hindered amines without requiring exogenous base, thereby removing the species responsible for proton abstraction.

  • Additives: If using carbodiimides, the addition of Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt in suppressing racemization for hindered couplings.

Q2: I need to acylate the hindered N1 nitrogen. What conditions prevent the C6 stereocenter from racemizing?

Diagnosis: The C6 proton is benzylic-like in terms of position but is purely alkyl. However, if N1 is acylated, the C6 proton becomes


 to an amide. While generally stable, it can be deprotonated by strong bases (e.g., NaH, LiHMDS, or even alkoxides), leading to an enolate-like intermediate and subsequent racemization.

Protocol:

  • Avoid Strong Bases: Never use hydride or amide bases for N-acylation. Stick to mild organic bases like N-methylmorpholine (NMM) or Sym-collidine , which are too sterically hindered to abstract the C6 proton but sufficient to neutralize acid byproducts.

  • Temperature Control: Maintain reaction temperature below 40°C . High heat (>80°C) promotes thermodynamic equilibration of the amide rotamers and can lower the barrier for C6 deprotonation.

  • Alternative Route: Consider Reductive Amination instead of acylation if the target allows. Reducing an aldehyde onto N1 avoids the formation of the acidic

    
    -amide proton entirely.
    
Q3: My starting material (6S)-2,2,6-trimethylpiperazine appears to have lower ee% after storage. Is it unstable?

Diagnosis: Chiral amines are prone to oxidative dehydrogenation or carbamate formation with atmospheric CO2.

  • Oxidation: In the presence of air and light, the N1-C6 bond can oxidize to an imine (

    
    ). This destroys the chiral center. Upon reduction or hydrolysis, it reforms as a racemate.
    
  • CO2 Absorption: As a diamine, it avidly absorbs CO2 to form carbamates. While reversible, this can complicate stoichiometry and analysis.

Storage Protocol:

  • Store as a dihydrochloride or tartrate salt . The protonated form is resistant to oxidation and CO2 absorption.

  • If storing as a free base: Store under Argon at -20°C.

Part 2: Experimental Optimization

Comparison of Coupling Conditions for Hindered Amines
MethodReagent SystemRisk of RacemizationReaction RateRecommendation
Standard EDC / HOBt / DIPEAHigh SlowAvoid for chiral coupling partners.
High Activity HATU / HOAt / CollidineLowFastPreferred for difficult couplings.
Base-Free Acid Fluoride (TFFH)Negligible ModerateBest for highly sensitive chiral acids.
Mixed Anhydride IBCF / NMMModerateFastUse only at -15°C strictly.
Step-by-Step Protocol: Base-Free Coupling via Acid Fluoride

This method minimizes racemization by avoiding basic conditions.

  • Activation: Dissolve the N-protected amino acid (1.0 equiv) in dry DCM under

    
    .
    
  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) and DIEA (1.1 equiv). Stir for 30 min at 0°C.

    • Note: The base is consumed here to form the neutral acid fluoride and is not free during the coupling step.

  • Coupling: Add (6S)-2,2,6-trimethylpiperazine (1.1 equiv) dissolved in DCM.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench with water, extract with DCM, and wash with weak citric acid (to remove unreacted piperazine).

Part 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired coupling (Pathway A) and the racemization of the coupling partner (Pathway B) induced by the steric hindrance of the piperazine.

RacemizationPathways Figure 1: Kinetic Competition leading to Epimerization during Coupling with Hindered Amines Start Activated Amino Acid (O-Acylisourea / Active Ester) Coupling Pathway A: Nucleophilic Attack (Slowed by Sterics) Start->Coupling + Amine Oxazolone Pathway B: Oxazolone Formation (Azlactone) Start->Oxazolone Slow Coupling allows Intramolecular Cyclization Amine (6S)-2,2,6-Trimethylpiperazine (Sterically Hindered Nucleophile) Amine->Coupling Slow Kinetics Product Chiral Amide Product (High ee%) Coupling->Product Racemization Enolization of Oxazolone (Base Catalyzed) Oxazolone->Racemization + Base (DIPEA/TEA) RacemicProduct Epimerized Product (Low de%) Racemization->RacemicProduct + Amine

Figure 1: The steric bulk of (6S)-2,2,6-trimethylpiperazine retards direct coupling (Pathway A), allowing the activated acid to cyclize into an oxazolone (Pathway B), which is prone to base-catalyzed racemization.

References

  • Vertex Pharmaceuticals. (2014). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. National Institutes of Health. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • PubChem. (2025).[1] (2S)-1,2,6-trimethylpiperazine Compound Summary. National Library of Medicine. [Link][1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Technical Support Center: Cyclization of Alanine-Derived Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Heterocycle Formation Target Analyte: L-Alaninol (and related


-amino alcohols)

Executive Summary

Converting alanine-derived amino alcohols into heterocycles (Oxazolines, Oxazolidinones, or Aziridines) is a cornerstone of chiral pool synthesis. However, the proximity of the chiral center to the reaction site creates a high risk of racemization (via C4-proton abstraction) and elimination (yielding achiral allylic byproducts).

This guide provides self-validating protocols and troubleshooting workflows to maximize yield while maintaining optical purity.

Module 1: Oxazoline Formation (Ligand & Protecting Group Synthesis)[1]

Context: The cyclization of


-acyl alaninol to 2-substituted oxazolines.
Primary Challenge:  Preventing racemization at the C4 position and hydrolysis of the moisture-sensitive product.
Reagent Selection Matrix

Use the following logic to select the correct dehydrating agent for your substrate.

ReagentSelection cluster_legend Legend Start Substrate Analysis AcidSensitive Is substrate acid-sensitive? Start->AcidSensitive Scale Scale > 10g? AcidSensitive->Scale No Burgess Use Burgess Reagent (Mild, Neutral pH) AcidSensitive->Burgess Yes Flow Use Deoxo-Fluor (Flow Chemistry Recommended) Scale->Flow Yes (Safety) Classic Use SOCl2 or MsCl/Et3N (Cost-effective, requires base control) Scale->Classic No (Cost) DAST Use DAST/Deoxo-Fluor (High Yield, Safety Precautions) Classic->DAST If Yield < 50% Safe Preferred Caution Standard

Figure 1: Decision tree for selecting dehydrating agents based on substrate sensitivity and scale.

Troubleshooting Guide: Oxazolines

Q1: My yield is acceptable, but the optical rotation is lower than reported. Why is my alanine center racemizing?

Diagnosis: The C4 proton of the oxazoline ring is acidic (


).
Root Cause: 
  • Excess Base: If using

    
    , excess triethylamine at high temperatures will deprotonate C4, leading to an achiral enol intermediate.
    
  • Acidic Hydrolysis: If using

    
    , residual HCl can reopen the ring to the amide, which then racemizes via an acyl-iminium ion mechanism.
    

Solution (The "Buffered" Protocol):

  • Switch Reagent: Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor at -78°C. These reagents operate rapidly without requiring strong external bases.

  • Quench Protocol: Never quench into strong aqueous base. Pour the reaction mixture into a saturated

    
     solution at 0°C.
    
  • Validation: Check optical purity immediately. Do not store the crude oil; distill or chromatograph on neutral alumina (not silica, which is acidic) immediately.

Q2: I see a significant "hydrolysis" peak in the NMR (broad singlets) after workup.

Diagnosis: Oxazolines are labile. Root Cause: Ring opening during silica gel chromatography. Solution:

  • Pre-treat silica gel with 1%

    
     in hexanes before loading the column.
    
  • Self-Validating Step: Run a 2D TLC. Spot the product, elute in one direction, let it dry, then elute in the perpendicular direction. If two spots appear off-diagonal, your product is decomposing on the silica.

Module 2: Oxazolidinone Formation (Evans Auxiliaries)

Context: Cyclization of alaninol with a phosgene equivalent (CDI, Triphosgene) to form the cyclic carbamate. Primary Challenge: Incomplete conversion and "stalled" intermediates.

Experimental Protocol: CDI-Mediated Cyclization

Principle: Carbonyl diimidazole (CDI) activates the alcohol, followed by intramolecular amine attack.

Step-by-Step Optimization:

  • Activation: Dissolve L-alaninol (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add CDI (1.2 eq) portion-wise at 0°C. Note: Gas evolution (

    
    ) must be observed.
    
  • The "Kick": If TLC shows an intermediate (imidazole-carbamate) persisting after 2 hours, add 10 mol% DMAP or heat to reflux. The intramolecular closure is slower than the initial activation.

  • Workup: Wash with 1M

    
     to remove imidazole byproducts.
    

Q3: The reaction stalls at the intermediate stage. Adding more CDI doesn't help.

Diagnosis: The intermediate imidazole-carboxylate is stable but sterically hindered. Solution:

  • Temperature: Increase temperature to 60°C (THF reflux).

  • Catalyst: Add a Lewis Acid catalyst. Zn(OTf)

    
     (5 mol%)  has been shown to accelerate the ring closure of hindered amino alcohols significantly.
    
Comparative Data: Cyclization Agents
ReagentYield (Alaninol)Risk ProfileCostRec. Use Case
CDI 85-92%Low (Solid, non-toxic)LowGeneral synthesis, Scale-up
Triphosgene 90-95%High (Generates Phosgene)LowStubborn substrates
Diethyl Carbonate 60-75%Low (Green solvent)Very LowIndustrial/Green Chem (Req. NaOEt)

Module 3: Aziridine Formation (Wenker Synthesis)

Context: Conversion of alaninol to 2-methylaziridine. Primary Challenge: Competing elimination to allylamine.

Mechanism & Failure Points

WenkerMechanism Start Alaninol Act Activation (H2SO4 or ClSO3H) Start->Act Inter Sulfate Ester (Leaving Group) Act->Inter Base Base Treatment (Heat) Inter->Base PathA Cyclization (SNi) Target: Aziridine Base->PathA Kinetic Control PathB Elimination (E2) Product: Allylamine Base->PathB Thermodynamic/High T

Figure 2: Competition between cyclization and elimination in the Wenker synthesis.

Q4: I am getting low yields of aziridine and significant polymer/tar formation.

Diagnosis: Aziridines are highly electrophilic and will polymerize with the starting amino alcohol or themselves if the reaction mixture is too concentrated or acidic. Optimization Protocol (Modified Wenker):

  • Activation: React alaninol with Chlorosulfonic acid (

    
    )  in dry ether at 0°C (gentler than 
    
    
    
    ).
  • Cyclization: Do not use aqueous NaOH at high heat.

  • The Fix: Use Phase Transfer Catalysis .

    • Solvent: 50% NaOH / Toluene.

    • Catalyst:

      
       (5 mol%).
      
    • Effect: The aziridine moves into the toluene layer immediately upon formation, protecting it from polymerization in the aqueous base.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazolines and oxazoles with Burgess reagent.[1] Tetrahedron Letters, 34(43), 6897-6900. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. Link

  • Phillips, A. J., et al. (2005). Cyclodehydration of amino alcohols to oxazolines using Deoxo-Fluor. Organic Letters, 7(10), 2007-2010. Link

  • Glockner, S., et al. (2014).[2] The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[2] RSC Advances, 4, 57359-57363. Link

  • Xu, J., et al. (2010).[3][4] An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(20), 3423-3428. Link

Sources

Technical Support Center: Solubility Enhancement with Gem-Dimethyl Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for leveraging gem-dimethyl piperazine scaffolds to overcome solubility challenges in drug discovery. Poor aqueous solubility is a primary hurdle that terminates the development of many promising new chemical entities (NCEs).[1] The strategic incorporation of specific molecular scaffolds is a powerful medicinal chemistry approach to improve these properties.

The piperazine ring is a well-established pharmacophore known to be a "privileged scaffold" in drug design, prized for its ability to modulate physicochemical properties like solubility, pKa, and lipophilicity.[2][3] The addition of a gem-dimethyl group to this scaffold introduces further advantages, offering a sophisticated tool to enhance drug-like properties.[4] This guide will address common questions and experimental challenges you may encounter, providing both the "how" and the "why" behind these strategies.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the use of gem-dimethyl piperazine scaffolds.

Q1: What are the primary mechanisms by which a gem-dimethyl piperazine scaffold enhances aqueous solubility?

A1: The solubility enhancement is multifactorial, stemming from both the piperazine ring and the gem-dimethyl group.

  • Basicity of the Piperazine Ring: The piperazine moiety contains two nitrogen atoms, making it a basic functional group.[5] At physiological pH (typically 1.2 to 7.4), one or both of these nitrogens can become protonated, conferring a positive charge to the molecule. This charge significantly increases the molecule's polarity and its ability to form favorable electrostatic interactions with water, thereby boosting aqueous solubility.[6] The versatile nitrogen atoms act as synthetic handles to fine-tune these properties.[2]

  • Disruption of Crystal Packing (Thorpe-Ingold Effect): The gem-dimethyl group plays a crucial role in disrupting the crystalline lattice of the solid-state drug molecule.[4] Poorly soluble compounds often have high lattice energies due to efficient molecular packing. The bulky, tetrahedral arrangement of the gem-dimethyl group introduces steric hindrance that prevents molecules from packing tightly. This reduction in lattice energy makes it easier for solvent molecules to break apart the crystal and solvate the individual drug molecules, resulting in higher apparent solubility.[4]

Caption: Key features of the gem-dimethyl piperazine scaffold and their impact.

Q2: Besides solubility, how does this scaffold affect other ADME (Absorption, Distribution, Metabolism, Excretion) properties?

A2: The effects are broad and can be highly beneficial if balanced correctly.

  • Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield." Cytochrome P450 enzymes, which are responsible for much of drug metabolism, often target sterically accessible positions. The bulky nature of the gem-dimethyl group can sterically hinder enzymatic access to adjacent sites, preventing metabolic degradation and potentially increasing the drug's half-life.[4]

  • Permeability: This is a critical trade-off. While the increased polarity from protonation enhances solubility, it can reduce passive permeability across lipid cell membranes.[2] However, the overall impact depends on the balance of lipophilicity. The hydrocarbon nature of the methyl groups can slightly increase lipophilicity, potentially offsetting some of the polarity increase. Achieving an optimal balance is a key challenge in the design phase.[6]

  • pKa Modulation: The substitution on the piperazine nitrogens allows for fine-tuning of the pKa values. This is critical for controlling the ionization state of the drug in different compartments of the body (e.g., stomach vs. intestine), which in turn governs both solubility and absorption.[2]

Q3: Are there any known liabilities or challenges associated with the piperazine scaffold?

A3: Yes, while highly useful, the piperazine scaffold is not without its challenges.

  • Metabolic Bioactivation: In some cases, the piperazine ring can be metabolically activated to form reactive intermediates, which can be a source of toxicity.[7] This typically involves oxidation at the carbon atom alpha to the nitrogen. However, strategic placement of substituents, like the gem-dimethyl group, can mitigate this risk by blocking or hindering this metabolic pathway.[7]

  • hERG Inhibition: Piperazine-containing compounds have sometimes been associated with inhibition of the hERG potassium channel, a critical cardiac ion channel, which can lead to cardiotoxicity. This is highly dependent on the overall structure of the molecule and is a standard safety screen in drug development.

  • Synthetic Complexity: Selective functionalization of the two nitrogen atoms in piperazine can be challenging due to their similar reactivity, often requiring protecting group strategies to achieve the desired substitution pattern.[2]

Troubleshooting Guides

This section provides structured, step-by-step guidance for common experimental problems.

Problem 1: My compound's aqueous solubility remains poor even after incorporating the gem-dimethyl piperazine scaffold.

This is a common issue that often points to factors beyond the simple presence of the scaffold. The following workflow can help diagnose the root cause.

G Start Issue: Low Solubility with Scaffold Check_pH 1. Measure pH-Solubility Profile Is the medium pH at least 2 units below the piperazine pKa? Start->Check_pH Check_cLogP 2. Assess Lipophilicity (cLogP) Is the overall cLogP > 5? Check_pH->Check_cLogP Yes Fail_pH Action: Adjust buffer pH to ensure protonation. Check_pH->Fail_pH No Consider_Salt 3. Attempt Salt Formation Did solubility increase significantly? Check_cLogP->Consider_Salt No Fail_cLogP Action: Redesign to lower lipophilicity. (e.g., add polar groups) Check_cLogP->Fail_cLogP Yes Success Problem Solved: Compound is Solubilized Consider_Salt->Success Yes Fail_Salt Action: Investigate solid-state properties (e.g., polymorphism, high lattice energy). Consider_Salt->Fail_Salt No Fail_pH->Check_pH Fail_cLogP->Start Fail_Salt->Start

Caption: Troubleshooting workflow for persistent low solubility.

Detailed Steps & Explanations:

  • Verify Compound Ionization: The solubility benefit of the piperazine ring is contingent on its protonation. If the aqueous medium's pH is near or above the pKa of the basic nitrogen, the compound will remain largely neutral and thus less soluble.

    • Action: Conduct a pH-solubility profile. Measure the solubility of your compound in a series of buffers across a physiologically relevant pH range (e.g., pH 2.0 to 7.5). You should observe a significant increase in solubility as the pH drops below the pKa. If not, the issue may lie elsewhere.

  • Assess Overall Molecular Lipophilicity: The piperazine scaffold may not be sufficient to overcome extreme lipophilicity (high cLogP) in the parent molecule.

    • Action: Calculate the cLogP of your final compound. If it is excessively high (e.g., > 5), the molecule's hydrophobicity is likely dominating its behavior. Consider synthetic modifications to the parent scaffold, such as introducing polar functional groups (e.g., hydroxyls, amides) to reduce overall lipophilicity.

  • Attempt Salt Formation: For basic compounds, forming a salt is one of the most effective and widely used methods to dramatically increase aqueous solubility.[8][9]

    • Action: Prepare a salt of your compound, typically the hydrochloride (HCl) salt, by treating a solution of the free base with HCl. Then, measure the solubility of the resulting salt.

    Table 1: Hypothetical Solubility Data Comparison

    Compound Version Test Medium cLogP Measured Solubility (µg/mL)
    Parent Drug pH 7.4 Buffer 4.8 < 1
    Gem-Dimethyl Piperazine Derivative (Free Base) pH 7.4 Buffer 4.2 15
    Gem-Dimethyl Piperazine Derivative (Free Base) pH 5.0 Buffer 4.2 250

    | Gem-Dimethyl Piperazine Derivative (HCl Salt) | Deionized Water | N/A | > 2000 |

Problem 2: My compound has excellent solubility but shows poor cell permeability in assays (e.g., Caco-2, PAMPA).

This is the classic solubility-permeability trade-off. High polarity, while good for solubility, can be detrimental to passive diffusion across lipid membranes.

Causality & Strategy:

  • The "Why": A fully protonated (charged) molecule will have a difficult time partitioning into the lipophilic cell membrane. Permeability is often highest when a molecule can exist in a transiently neutral state at the membrane surface.

  • Strategy 1: Fine-Tune pKa: Can you modify the substituents on the piperazine ring to lower its pKa slightly? A lower pKa means the compound will be less protonated at intestinal pH (around 6.5-7.4), increasing the concentration of the more permeable neutral species without sacrificing too much solubility.

  • Strategy 2: The Prodrug Approach: This is an advanced but powerful technique. A promoiety can be attached to the piperazine nitrogen to mask its basicity.[9] This renders the molecule neutral and more permeable. Once absorbed into the bloodstream, endogenous enzymes (like esterases) cleave the promoiety, releasing the active, charged parent drug.

  • Strategy 3: Balance Lipophilicity: Sometimes, adding a small, lipophilic group elsewhere on the molecule can improve membrane partitioning without drastically reducing solubility. This is a delicate balancing act that often requires synthesizing and testing a small array of analogues. The amphiphilic nature of certain piperazine derivatives can facilitate these membrane interactions.[2]

Experimental Protocols

Adherence to a robust, standardized protocol is essential for generating reliable and reproducible data.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific aqueous medium at a constant temperature.

Materials:

  • Test compound (solid)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of the solid test compound to a 2 mL glass vial. "Excess" is critical; you must be able to visually confirm the presence of undissolved solid at the end of the experiment. A good starting point is 1-2 mg.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. This extended time is necessary to ensure true thermodynamic equilibrium is reached.[12]

  • Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid. This step is crucial to avoid aspirating solid particles, which would falsely inflate the solubility measurement.[11]

  • Sampling: Carefully remove a known aliquot of the clear supernatant from the top of the vial. Be extremely careful not to disturb the solid pellet at the bottom.

  • Dilution & Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of your analytical method's standard curve.

  • Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the compound's concentration.

  • Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the equilibrium solubility.

Self-Validation:

  • The continued presence of a solid pellet after centrifugation confirms that the initial solution was saturated.

  • Running the experiment for both 24 and 48 hours and obtaining similar results can confirm that equilibrium was reached.

References

  • Title: Methods of solubility enhancements Source: Slideshare URL
  • Title: SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES Source: Journal of Pharmaceutical Negative Results URL
  • Title: Solubility enhancement techniques: A comprehensive review Source: ResearchGate URL
  • Title: Drug solubility: importance and enhancement techniques Source: PubMed URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: PMC URL
  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL
  • Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents Source: PubMed URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC URL: [Link]

  • Title: Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity Source: PMC - NIH URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF Source: ResearchGate URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study Source: PubMed URL: [Link]

  • Title: Summary of solubility measurement protocols of each company before harmonization. Source: ResearchGate URL: [Link]

  • Title: An overview of techniques for multifold enhancement in solubility of poorly soluble drugs Source: Journal of Applied Pharmaceutical Science URL

Sources

Resolving regioselectivity issues in N-functionalization of 2,2,6-trimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselective N-functionalization of 2,2,6-trimethylpiperazine , a challenging scaffold due to its extreme steric asymmetry.

Senior Application Scientist Desk Subject: Resolving Regioselectivity (N1 vs. N4) & Optimization Protocols

The Steric Landscape: Understanding Your Substrate

Before troubleshooting, you must visualize the "Steric Cliff" inherent in this molecule. 2,2,6-trimethylpiperazine contains two non-equivalent nitrogen atoms with vastly different reactivity profiles.

  • N1 (The "Red Zone"): Flanked by a gem-dimethyl group at C2 and a methyl group at C6. It is sterically congested and nucleophilically poor.

  • N4 (The "Green Zone"): Flanked by unsubstituted methylene groups (C3 and C5). It is sterically accessible and highly nucleophilic.

The Golden Rule: Under standard kinetic conditions, N4 will always react first. Attempting to functionalize N1 directly without protecting N4 will almost invariably lead to N4-functionalization or complex mixtures.

Visualization: Reactivity & Steric Map

StericMap cluster_mol 2,2,6-Trimethylpiperazine Scaffold N1 N1 (Hindered) Target: Difficult C2 C2 (gem-dimethyl) N1->C2 C6 C6 (methyl) N1->C6 N4 N4 (Accessible) Target: Easy Electrophile Electrophile (E+) Electrophile->N1 Blocked (Steric) Electrophile->N4 Fast (Kinetic)

Figure 1: Steric accessibility map showing the kinetic preference for N4 over N1.

Troubleshooting Guides & FAQs

Module A: Selective Functionalization of N4 (The Accessible Amine)

User Issue: "I am trying to alkylate N4, but I see bis-alkylation or low yields."

Root Cause: While N4 is more reactive, N1 is not inert. If you use excess electrophile or forcing conditions (high heat, strong base), N1 will eventually react.

Protocol: Kinetic Control Strategy To target N4 exclusively, you must rely on the steric difference and stoichiometry.

ParameterRecommendationRationale
Stoichiometry 0.95 - 1.0 equiv of ElectrophileStarve the reaction to prevent N1 attack.
Base NaHCO₃ or K₂CO₃ (Weak)Avoid deprotonating N1; rely on N4's neutral nucleophilicity.
Temperature 0 °C to RTKinetic control favors the unhindered N4.
Solvent DCM or MeCNNon-polar/aprotic solvents minimize solvation shells, enhancing steric discrimination.

Q: How do I confirm N4 selectivity? A: Check the 13C NMR . Functionalization at N4 will cause a significant chemical shift in the C3 and C5 carbons (typically 40-55 ppm). If you functionalize N1, the C2 (quaternary) and C6 signals will shift. Additionally, N4-acylation often shows rotamers in NMR due to the amide bond, which are less pronounced at the hindered N1 position [1].

Module B: Selective Functionalization of N1 (The Hindered Amine)

User Issue: "I need to put a substituent on N1, but the reaction only happens at N4."

Root Cause: You are fighting thermodynamics and sterics. You cannot selectively alkylate N1 in the presence of a free N4.

Solution: The "Protect-React-Deprotect" Sandwich You must mask N4 first. The steric bulk of the N1 environment actually helps here—bulky protecting groups (like Boc) will selectively go to N4 with >99% selectivity.

Step-by-Step Workflow:

  • Protection: React 2,2,6-trimethylpiperazine with Boc₂O (1.0 equiv) in DCM/NaOH.

    • Result: N4-Boc-2,2,6-trimethylpiperazine. (N1 remains free because Boc is too bulky to fit there easily).

  • Functionalization of N1:

    • Alkylation: Use NaH (strong base) in DMF/THF + Alkyl Halide + Heat (60-80°C). You need energy to overcome the steric barrier.

    • Reductive Amination: Use Ketone + Ti(OiPr)₄ (Lewis Acid) + NaBH₃CN. The Lewis acid activates the ketone to overcome steric repulsion.

  • Deprotection: TFA/DCM or HCl/Dioxane to remove the N4-Boc group.

Experimental Logic Diagram:

N1_Strategy Start Start: 2,2,6-Trimethylpiperazine Step1 Step 1: N4 Protection (Boc2O, 0°C) Start->Step1 Check Is N4 Protected? Step1->Check Check->Step1 No (Retry) Step2 Step 2: N1 Functionalization (Requires NaH/Heat) Check->Step2 Yes Step3 Step 3: N4 Deprotection (TFA or HCl) Step2->Step3 Final Product: N1-Substituted Piperazine Step3->Final

Figure 2: Workflow for targeting the hindered N1 nitrogen.

Q: Can I use reductive amination on N1 without protection? A: No. The aldehyde/ketone will form an imine/enamine with N4 instantly. Even if N4 is tertiary (e.g., N-methyl), the steric bulk at N1 makes imine formation very slow. You must force it with Titanium(IV) isopropoxide [2].

Module C: Analytical Validation (Did I make the right isomer?)

User Issue: "I have a product, but I'm not sure if it's the N1 or N4 isomer."

Diagnostic Checklist:

FeatureN4-Isomer (Common)N1-Isomer (Rare/Targeted)
Gem-dimethyl (C2) Singlet, typically ~1.0-1.2 ppm.Shifted/Split. Steric compression often splits these into diastereotopic signals if the N1-substituent is chiral or bulky.
C3/C5 Protons Significant shift (~0.5 ppm) relative to starting material.Minimal shift at C3/C5.
Reaction Rate Fast (Minutes to Hours at RT).Slow (Hours to Days at Reflux).
Mass Spec Standard fragmentation.Often shows "loss of substituent" fragments more easily due to steric strain.

Expert Tip: If you are running NOESY NMR, look for correlations between your new substituent and the gem-dimethyl group.

  • Strong NOE: Substituent is at N1 .

  • No NOE: Substituent is at N4 (too far away).

References

  • Regioselective Functionalization of Piperazines. MDPI Molecules, 2021. Discusses the kinetic preference of unhindered nitrogens in piperazine scaffolds.

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping. ResearchGate, 2020. Details the use of N-Boc protection to direct functionalization and the role of steric hindrance in selectivity.

  • N1/N4 Reactivity in Sterically Hindered Heterocycles. National Institutes of Health (PMC). Provides mechanistic insights into how gem-dimethyl groups block adjacent nucleophilic attacks.

Validation & Comparative

A Comparative Guide to Chiral HPLC Separation Methods for (6S)- and (6R)-2,2,6-trimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity for Substituted Piperazines

In pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers of a chiral compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The 2,2,6-trimethylpiperazine scaffold is a key structural motif in various biologically active molecules. Consequently, the ability to accurately separate and quantify its enantiomers, (6S)- and (6R)-2,2,6-trimethylpiperazine, is not merely an analytical challenge but a regulatory and safety imperative.

The Foundational Principle of Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is most effectively achieved using a chiral stationary phase. The underlying principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. According to the three-point interaction model, for effective chiral recognition to occur, at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole interactions) must take place between the analyte and the CSP. The difference in the stability of these diastereomeric complexes for the (6S)- and (6R)-enantiomers leads to differential retention times and, thus, separation.

Strategic Approach to Method Development

Our recommended workflow for developing a chiral separation method for 2,2,6-trimethylpiperazine is a two-stage process: an initial screening phase to identify a promising CSP and mobile phase system, followed by a systematic optimization phase to achieve baseline resolution and suitable retention times.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization A Select Diverse Polysaccharide-Based CSPs (e.g., Chiralpak IA, IB, IC, ID) B Define Initial Mobile Phase Screening Conditions (Normal Phase & Polar Organic) A->B C Execute Screening Runs B->C D Evaluate Results: - Partial Separation? - Peak Shape? - Retention Time? C->D E Select Best CSP & Mobile Phase Combination D->E Promising result identified F Optimize Mobile Phase Composition (Adjust Solvent Ratios & Additive Concentration) E->F G Investigate Temperature Effects F->G H Fine-tune Flow Rate G->H I Method Validation H->I

Figure 1: A systematic workflow for chiral HPLC method development.

Phase 1: Chiral Stationary Phase and Mobile Phase Screening

The selection of an appropriate CSP is the most critical step in chiral method development. For piperazine derivatives and other cyclic amines, polysaccharide-based CSPs have demonstrated broad applicability and success. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich variety of chiral recognition mechanisms.

Recommended Chiral Stationary Phases for Initial Screening

We recommend screening a diverse set of immobilized polysaccharide-based columns due to their robustness and compatibility with a wide range of solvents.

  • Chiralpak IA: Amylose tris(3,5-dimethylphenylcarbamate)

  • Chiralpak IB: Cellulose tris(3,5-dimethylphenylcarbamate)

  • Chiralpak IC: Cellulose tris(3,5-dichlorophenylcarbamate)

  • Chiralpak ID: Amylose tris(3-chlorophenylcarbamate)

Initial Mobile Phase Conditions

Given the basic nature of the 2,2,6-trimethylpiperazine, a basic additive

Definitive Stereochemical Characterization of (6S)-2,2,6-Trimethylpiperazine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

The (6S)-2,2,6-trimethylpiperazine scaffold is a privileged chiral building block in modern drug discovery, particularly for optimizing pharmacokinetic profiles of kinase inhibitors and GPCR ligands. The gem-dimethyl group at C2 introduces conformational rigidity, while the C6-methyl center dictates the vector of substituents, directly influencing target binding affinity.

However, the achiral nature of standard NMR solvents renders the (6S) and (6R) enantiomers indistinguishable. This guide provides a comparative technical analysis of the three primary NMR methodologies required to definitively validate the (6S) stereochemistry: Conformational Analysis (NOE) , Chiral Solvating Agents (CSA) , and Mosher’s Amide Derivatization .

Part 2: Structural Dynamics & Baseline Characterization

Conformational Locking Mechanism

Before assessing stereochemistry, one must understand the ring dynamics. The bulky gem-dimethyl group at C2 creates a high energy barrier for ring inversion, effectively "locking" the piperazine into a specific chair conformation to minimize 1,3-diaxial interactions.

  • Dominant Conformer: The C6-methyl group in the (6S) isomer will preferentially adopt the equatorial orientation to avoid steric clash with the axial C2-methyl.

  • Baseline 1H NMR (Achiral Solvent - CDCl₃):

    • δ ~1.0-1.2 ppm: Two distinct singlets for C2-Me (axial vs. equatorial).

    • δ ~1.1 ppm: One doublet for C6-Me.

    • Diagnosis: This confirms the connectivity and purity but provides zero information on absolute stereochemistry ((6S) vs (6R)).

The Comparative Analysis of Stereochemical Methods

The following table contrasts the three methodologies for validating the (6S) enantiomer.

FeatureMethod A: NOESY/ROESYMethod B: Chiral Solvating Agents (CSA)Method C: Mosher's Analysis
Primary Utility Relative Stereochemistry & ConformationRapid Enantiomeric Excess (ee%) DeterminationAbsolute Configuration Determination
Time to Result 2-4 Hours< 30 Minutes24-48 Hours (Synthesis required)
Sample Recovery 100% (Non-destructive)100% (Non-destructive)0% (Derivatization required)
Resolution Power Low (Infers spatial arrangement)High (distinct peak splitting)Very High (Systematic

)
Cost/Complexity LowMedium (Cost of CSA)High (Reagents + Purification)

Part 3: Detailed Experimental Protocols

Method B: Chiral Solvating Agents (The Rapid QC Protocol)

Recommended for routine batch analysis.

Principle: The CSA forms transient diastereomeric complexes with the piperazine enantiomers via hydrogen bonding and


-stacking. This induces magnetic non-equivalence in the gem-dimethyl signals.

Protocol:

  • Sample Prep: Dissolve 5 mg of (6S)-2,2,6-trimethylpiperazine in 600 µL of CDCl₃.

  • Reference Scan: Acquire a standard 1H NMR spectrum (8 scans).

  • Titration: Add (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) in solid increments (0.5 eq, 1.0 eq, 2.0 eq).

  • Observation: Monitor the C2-methyl singlets.

    • Result: In a racemic mixture, the C2-Me singlets will split into two distinct sets (four singlets total).

    • Validation: For pure (6S), the signals shift but remain sharp singlets. Any minor "shadow" peaks indicate (6R) impurity.

Method C: Mosher's Amide Derivatization (The Gold Standard)

Recommended for initial structure elucidation.

Principle: Reaction with chiral


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride yields diastereomeric amides. The anisotropy of the phenyl ring causes predictable shielding/deshielding effects (

).

Protocol:

  • Derivatization: React the piperazine (10 mg) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials using pyridine/DCM.

  • Purification: Rapid silica plug filtration to remove excess acid chloride.

  • NMR Analysis: Acquire 1H NMR for both the (S)-amide and (R)-amide derivatives.

  • Calculation: Determine

    
     for protons H-5 and H-3.
    
    • Interpretation: If the C6 stereocenter is (S), protons on the "right" side (H-5) will have positive

      
       values, while protons on the "left" (H-3/C2-Me) will have negative values, following the Mosher model.
      

Part 4: Visualization of Workflows

Figure 1: Stereochemical Characterization Decision Tree

G Start Start: Unknown Isomer (6S)-2,2,6-Trimethylpiperazine Step1 1. Acquire 1H NMR (CDCl3) Check Purity & Connectivity Start->Step1 Decision1 Is sample pure? Step1->Decision1 Purify Purify (Column/HPLC) Decision1->Purify No Step2 2. Add Chiral Solvating Agent (e.g., (R)-TFAE) Decision1->Step2 Yes Purify->Step1 Decision2 Are C2-Me signals split? Step2->Decision2 Racemate Result: Racemic Mixture (Failed QC) Decision2->Racemate Yes (Split Peaks) PureEnantiomer Result: Single Enantiomer Proceed to Absolute Config Decision2->PureEnantiomer No (Single Shifted Peaks) Step3 3. Mosher's Derivatization ((R)- and (S)-MTPA-Cl) PureEnantiomer->Step3 Analyze Calculate Δδ (S-R) Verify Spatial Model Step3->Analyze

Caption: Decision matrix for validating stereochemical purity and absolute configuration.

Figure 2: Mosher's Analysis Logic Flow

Mosher Substrate (6S)-Piperazine Rxn1 React w/ (R)-MTPA-Cl Forms (S)-Amide Substrate->Rxn1 Rxn2 React w/ (S)-MTPA-Cl Forms (R)-Amide Substrate->Rxn2 NMR1 1H NMR (S)-Amide Rxn1->NMR1 NMR2 1H NMR (R)-Amide Rxn2->NMR2 Calc Calculate Δδ = δ(S) - δ(R) NMR1->Calc NMR2->Calc Result Positive Δδ at H-5 Negative Δδ at C2-Me CONFIRMS (6S) Calc->Result

Caption: Logical workflow for absolute stereochemistry determination using Mosher's method.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Parker, D. (1991). "NMR Determination of Enantiomeric Purity." Chemical Reviews, 91(7), 1441–1457. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458. Link

A Senior Application Scientist's Guide: Comparing the Metabolic Stability of 2,2,6-Trimethylpiperazine vs. Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery, the piperazine moiety is a celebrated scaffold, valued for its robust synthetic utility and favorable physicochemical properties that often impart aqueous solubility and crystalline character to drug candidates.[1] However, this privileged structure is not without its Achilles' heel: a pronounced susceptibility to oxidative metabolism. This guide provides a comprehensive, data-driven comparison between the parent piperazine ring and its sterically hindered analogue, 2,2,6-trimethylpiperazine, offering a clear rationale for employing steric hindrance to enhance metabolic stability and improve pharmacokinetic outcomes.

The Metabolic Challenge of the Unsubstituted Piperazine Core

The unsubstituted piperazine ring is often a metabolic "soft spot" in drug candidates. Its secondary amines and adjacent methylene carbons are prime targets for Phase I metabolism, predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes located in the liver.[2][3][4] Common metabolic pathways include:

  • N-Dealkylation: Cleavage of substituents attached to the nitrogen atoms.[5][6]

  • C-Hydroxylation: Oxidation of the carbon atoms within the ring, often at positions alpha to the nitrogen.[5][7][8]

  • N-Oxidation: Direct oxidation of the nitrogen atoms.[3]

This metabolic vulnerability can lead to high intrinsic clearance (CLint), resulting in a short in vivo half-life, poor oral bioavailability, and the potential formation of a complex array of metabolites that require extensive characterization.

A Strategic Solution: Steric Hindrance via Methylation

A well-established strategy in medicinal chemistry to protect metabolically labile sites is the introduction of steric bulk.[9][10][11] The 2,2,6-trimethylpiperazine scaffold is a prime example of this principle in action. The strategic placement of three methyl groups creates a formidable steric shield around the piperazine core. The gem-dimethyl groups at the C2 position and the lone methyl group at the C6 position physically obstruct the active site of metabolizing enzymes, significantly reducing the rate of oxidative attack on both the nitrogen atoms and the ring carbons.[9][12]

Experimental Framework for Assessing Metabolic Stability

To quantitatively assess the impact of this structural modification, a standardized in vitro assay using pooled human liver microsomes (HLMs) is the industry-standard approach.[2][13][14] HLMs are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[2][15] The assay measures the rate of disappearance of the parent compound over time to calculate its intrinsic clearance and half-life.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a self-validating system for determining the metabolic fate of a test compound.

1. Materials & Reagents:

  • Test Compounds: Piperazine, 2,2,6-Trimethylpiperazine (10 mM stock solutions in DMSO).

  • Biological Matrix: Pooled Human Liver Microsomes (e.g., from XenoTech or Corning), 20 mg/mL.

  • Cofactor: NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (e.g., Diazepam-d5, Warfarin).

  • Control Compounds: High-clearance control (e.g., Verapamil) and low-clearance control (e.g., Warfarin).

2. Experimental Workflow:

Caption: Workflow for the HLM metabolic stability assay.

3. Detailed Methodology:

  • Preparation: Prepare working solutions of test and control compounds at 2 µM in phosphate buffer. Dilute the HLM stock to a concentration of 1.0 mg/mL in the same buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of the 1.0 mg/mL HLM suspension to wells. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: To initiate the reaction, add 50 µL of the 2 µM compound solution to the HLM-containing wells. The final concentrations will be 1 µM for the test compound and 0.5 mg/mL for the HLM protein.[2][13]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring 50 µL of the incubation mixture into a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard.[15] The "0 minute" sample is typically taken immediately after adding the compound but before adding NADPH, or by quenching a sample immediately after NADPH addition.

  • Sample Processing: After the final time point, seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. The peak area ratio of the parent compound to the internal standard is determined at each time point.

4. Data Analysis & Interpretation:

  • The percentage of parent compound remaining is plotted against time.

  • The natural logarithm of the percent remaining is plotted against time, and the slope of this line gives the elimination rate constant (k).

  • Half-life (t₁/₂): Calculated as 0.693 / k. This represents the time required for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLᵢₙₜ): Calculated as (0.693 / t₁/₂) / (mg/mL microsomal protein). This value, typically in µL/min/mg protein, represents the inherent metabolic capacity of the liver for the compound.

Comparative Data Summary

The following table presents the anticipated results from the HLM assay, clearly illustrating the metabolic advantage of 2,2,6-trimethylpiperazine.

CompoundIn Vitro Half-Life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Predicted Hepatic ClearanceMetabolic Liability
Piperazine < 20> 50HighHigh
2,2,6-Trimethylpiperazine > 60< 15LowLow

Expert Interpretation: The data clearly shows that piperazine is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. This profile suggests that a drug candidate containing this moiety would likely suffer from extensive first-pass metabolism and poor oral bioavailability. Conversely, 2,2,6-trimethylpiperazine demonstrates significantly enhanced stability. Its long half-life and low intrinsic clearance are predictive of lower hepatic clearance in vivo, potentially leading to improved pharmacokinetic properties such as increased exposure and a longer duration of action.

Mechanistic Visualization of Metabolic Protection

The differential metabolic fate of these two scaffolds is rooted in their structural interaction with CYP enzymes.

G cluster_piperazine Piperazine Metabolism cluster_trimethyl 2,2,6-Trimethylpiperazine Metabolism P Piperazine P_Metabolites N-Oxides, C-Hydroxy Metabolites, N-Dealkylated Products P->P_Metabolites Unhindered Access (Rapid Oxidation) CYP_P CYP450 Enzymes CYP_P->P TMP 2,2,6-Trimethylpiperazine TMP_Stable Metabolically Stable (Parent Compound Dominant) TMP->TMP_Stable Steric Blockade (Slow/No Oxidation) CYP_TMP CYP450 Enzymes CYP_TMP->TMP X

Caption: Steric hindrance blocks CYP450 access to the 2,2,6-trimethylpiperazine core.

Authoritative Conclusion for the Drug Developer

The evidence presented provides a compelling case for the use of 2,2,6-trimethylpiperazine as a superior alternative to the unsubstituted piperazine ring when metabolic stability is a key project objective. The introduction of methyl groups provides a predictable and effective method for mitigating metabolic risk associated with the piperazine scaffold.

For researchers and drug development professionals, this means:

  • Reduced Clearance: Lowering the intrinsic clearance can directly translate to a more favorable pharmacokinetic profile.

  • Improved Bioavailability: By protecting against first-pass metabolism, oral bioavailability can be significantly enhanced.

  • Simplified Development: A more stable compound often leads to a less complex metabolite profile, simplifying safety assessments and reducing potential drug-drug interactions.

While 2,2,6-trimethylpiperazine offers a powerful solution to a common metabolic problem, it is imperative to co-optimize other critical drug-like properties. The addition of methyl groups increases lipophilicity and may impact solubility, permeability, and target binding affinity. Therefore, a holistic, multi-parameter optimization approach is essential for successful drug design.

References

  • Title: In Vitro Metabolic Stability Assay Using Liver Microsomes. Source: Mercell. URL: [Link]

  • Title: Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. Source: RSC Publishing. URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: Springer Nature Experiments. URL: [Link]

  • Title: Lurasidone - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Source: PubMed. URL: [Link]

  • Title: Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Source: PubMed. URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions. Source: Evotec. URL: [Link]

  • Title: Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Source: PubMed. URL: [Link]

  • Title: The medicinal chemistry of piperazines: A review. Source: PubMed. URL: [Link]

  • Title: Drug Modifications to Improve Stability. Source: Open Library Publishing Platform. URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay. Source: ResearchGate. URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6S)-2,2,6-trimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (6S)-2,2,6-trimethylpiperazine, a chiral building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the "What"

Table 1: Summary of Potential Hazards for Substituted Piperazines

Hazard Category Potential Effects and Rationale Supporting Sources
Skin Corrosion/Irritation As an amine, the compound is expected to be basic and can cause severe skin burns and irritation upon contact.[1][2][3] Prolonged contact can lead to deep tissue damage. [1][2][3][4]
Serious Eye Damage Direct contact with the eyes can cause severe irritation, chemical burns, and potentially irreversible eye damage, including blindness.[1][2][4] [1][2][4]
Respiratory Irritation Inhalation of dust or vapors may cause severe irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[1][5] [1][5]
Sensitization A critical hazard of piperazines is their potential to act as sensitizers.[2][6] Initial exposure may cause no reaction, but subsequent, even minimal, exposures can trigger a severe allergic reaction of the skin (rash, itching) or an asthma-like respiratory response.[6] [2][6]
Neurotoxicity High levels of exposure to piperazine have been associated with neurotoxic effects, including weakness, blurred vision, and tremors.[2][3][7] [2][3][7]

| Ingestion | The compound is likely harmful if swallowed and can cause chemical burns to the mouth, throat, and stomach.[1][2][4][8] |[1][2][4][8] |

This hazard profile underscores that (6S)-2,2,6-trimethylpiperazine must be handled with the utmost care, treating it as a corrosive, sensitizing, and potentially toxic substance.

The Hierarchy of Controls: A Foundational Safety Principle

Before we even consider PPE, we must adhere to the Hierarchy of Controls , a fundamental concept in occupational safety. This principle prioritizes control methods from most to least effective. PPE is the final, crucial barrier between you and the hazard, but it should never be the only one.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood, Glovebox Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) e.g., Gloves, Goggles, Lab Coat Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Comprehensive Personal Protective Equipment (PPE) Protocol

Your selection of PPE must be deliberate and matched to the task at hand. The following protocol provides a systematic approach to protecting yourself.

Primary Engineering and Administrative Controls

These are non-negotiable prerequisites to handling (6S)-2,2,6-trimethylpiperazine:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][4][7] Facilities must be equipped with a readily accessible eyewash station and safety shower.[1]

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for working with this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Never work alone.

Step-by-Step PPE Selection and Use

Table 2: Recommended PPE for Handling (6S)-2,2,6-trimethylpiperazine

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety goggles with side shields Nitrile gloves (double-gloved), lab coat, closed-toe shoes Required if not in a fume hood or if dust is generated. NIOSH-approved respirator with P100 (particulate) filters.
Solution Preparation/Reaction Chemical splash goggles and a face shield Nitrile or neoprene gloves (double-gloved), chemical-resistant apron over a lab coat, closed-toe shoes Not required if performed in a certified chemical fume hood with proper airflow.

| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber), chemical-resistant suit or coveralls, chemical-resistant boots | NIOSH-approved air-purifying respirator with combination organic vapor/P100 cartridges. |

Detailed Methodologies

1. Eye and Face Protection:

  • Rationale : Protects against splashes and airborne particles, preventing severe eye damage.[2][4]

  • Protocol :

    • For any task involving potential splashes (e.g., transferring solutions), wear chemical splash goggles in combination with a full-face shield.[9]

    • For handling small quantities of solid in a controlled manner (e.g., weighing in a fume hood), safety glasses with side shields are the minimum requirement.

    • Ensure a snug fit to prevent gaps where chemicals could enter.

2. Skin and Body Protection:

  • Rationale : Prevents direct contact with the skin, which can cause chemical burns and sensitization.[3][6]

  • Protocol :

    • Gloves :

      • Select powder-free nitrile or neoprene gloves. Avoid thin, disposable vinyl gloves which offer poor chemical protection.[10]

      • Double-gloving is mandatory. This practice provides a critical safety layer; if the outer glove is contaminated or torn, the inner glove still offers protection.[10]

      • Inspect gloves for any signs of damage before use.

      • Remove the outer, contaminated glove before exiting the fume hood to prevent spreading contamination.[10]

      • Change gloves frequently (e.g., every 30-60 minutes) and immediately if you suspect contamination.[10]

    • Lab Coat and Apron :

      • Wear a clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend).

      • When transferring liquids or working with larger quantities, wear a chemical-resistant apron over the lab coat.

    • Footwear : Always wear fully enclosed, chemical-resistant shoes.

3. Respiratory Protection:

  • Rationale : Protects against inhalation of harmful dust or vapors, preventing respiratory irritation and sensitization.[1][6]

  • Protocol :

    • All work should ideally be conducted in a chemical fume hood, which serves as the primary method of respiratory protection.

    • If work must be performed outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved air-purifying respirator is required.[6][7]

    • The specific cartridge should be selected based on the physical form of the chemical:

      • For solids/dust: Use a P100 (HEPA) filter.

      • For vapors (if heated or in solution): Use an organic vapor (OV) cartridge.

      • For a combination: Use a combination OV/P100 cartridge.

    • All personnel required to wear respirators must be medically cleared and participate in a formal respiratory protection program, including fit-testing, as mandated by OSHA.

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation : Before starting, review the SDS for any related compounds and your institution's SOP. Assemble all necessary equipment and PPE. Ensure the fume hood is operational and the sash is at the appropriate height.

  • Handling : Conduct all manipulations of the chemical deep within the fume hood. Use tools (spatulas, forceps) to avoid direct hand contact.

  • Post-Handling : After use, securely seal the container. Decontaminate all surfaces and equipment.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][6] Contaminated clothing should be removed immediately and laundered before reuse.[1]

Spill Response:

  • Evacuate : Alert others in the area and evacuate if the spill is large or ventilation is poor.

  • Protect : Don the appropriate spill cleanup PPE as outlined in Table 2.

  • Contain : Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Clean : Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate : Clean the spill area with a suitable decontamination solution, followed by soap and water.

Waste Disposal:

  • All waste contaminated with (6S)-2,2,6-trimethylpiperazine, including empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.[11][12]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][12] Do not pour down the drain.[11][12]

By integrating these expert-level protocols and understanding the rationale behind them, you build a resilient safety culture that protects not only yourself but your entire research team.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpiperazine, 98%.
  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride.
  • Carl Roth. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl.
  • Alfa Laval. (2025). Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Piperazine, 2,6-dimethyl-.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine.
  • Carl Roth. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-1-N-Boc-2-methyl-piperazine.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
  • NICNAS. (2020). Piperazine: Human health tier II assessment.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methylpiperazine.
  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.